molecular formula C14H12BrNO B262451 4-bromo-N-methyl-N-phenylbenzamide

4-bromo-N-methyl-N-phenylbenzamide

Katalognummer: B262451
Molekulargewicht: 290.15 g/mol
InChI-Schlüssel: XOSDDMWRQAMQII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-N-methyl-N-phenylbenzamide is a chemical compound of interest in organic chemistry and pharmaceutical research. As an N-methylated benzamide derivative, it serves as a valuable scaffold in medicinal chemistry. Benzamide derivatives are recognized as privileged structures in drug discovery due to their diverse biological activities . Researchers utilize this compound and its analogs as key intermediates in the synthesis of more complex molecules for biological screening . Studies on similar N-phenylbenzamide structures have shown that these compounds can be synthesized and evaluated for various potent pharmaceutical activities, including antiviral properties against pathogens such as HCV and EV71 . The presence of the bromine atom on the phenyl ring makes it a versatile building block for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental to constructing molecular libraries for drug discovery programs. This product is intended for research purposes in a controlled laboratory environment only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions.

Eigenschaften

Molekularformel

C14H12BrNO

Molekulargewicht

290.15 g/mol

IUPAC-Name

4-bromo-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C14H12BrNO/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h2-10H,1H3

InChI-Schlüssel

XOSDDMWRQAMQII-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Br

Kanonische SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States
Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of 4-Bromo-N-methyl-N-phenylbenzamide: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pipelines increasingly rely on structurally pre-organized scaffolds, 4-bromo-N-methyl-N-phenylbenzamide (CAS: 346690-27-5) has emerged as a highly valuable brominated aromatic amide[1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies. Designed for research scientists, this guide emphasizes the mechanistic reasoning behind experimental protocols and late-stage functionalization techniques.

Structural Dynamics and Physicochemical Properties

The utility of 4-bromo-N-methyl-N-phenylbenzamide in medicinal chemistry is fundamentally tied to its 3D spatial geometry. The molecule exhibits a twisted conformation, characterized by a dihedral angle of approximately 58.63° between the two phenyl rings[1].

Mechanistic Causality: This non-planarity is sterically driven by the N -methyl group, which disrupts the orbital conjugation between the amide nitrogen and the adjacent aromatic systems. In the context of drug design, this twisted conformation is highly advantageous. It prevents flat π−π stacking aggregation (thereby improving solubility) and dictates the specific spatial orientation required for binding to complex viral enzyme pockets, such as those in the Hepatitis C virus and Enterovirus 71[1].

Quantitative Data Summary
PropertyValue
CAS Number 346690-27-5[2]
Molecular Formula C₁₄H₁₂BrNO[2]
Molecular Weight 290.15 g/mol [2]
SMILES String CN(C1=CC=CC=C1)C(=O)C2=CC=C(Br)C=C2[2]
Structural Classification Aromatic Amide / Brominated Organic[1]

Validated Synthetic Methodologies

To ensure high-fidelity synthesis, protocols must be treated as self-validating systems where thermodynamic control and reaction monitoring are built into the workflow.

Classical Acylation (Schotten-Baumann Approach)

Causality & Logic: The reaction between 4-bromobenzoyl chloride and N -methylaniline is highly exothermic and generates hydrochloric acid. The addition of a tertiary amine base (e.g., triethylamine or pyridine) is critical. It not only neutralizes the HCl—preventing the protonation and subsequent deactivation of the nucleophilic N -methylaniline—but also acts as a nucleophilic catalyst by forming a highly reactive, transient acylammonium intermediate[1].

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of N -methylaniline in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂/Ar).

  • Catalysis & Control: Add 1.2 eq of triethylamine (TEA) and cool the mixture to 0 °C using an ice bath to thermodynamically control the initial exothermic spike.

  • Coupling: Dropwise, add 1.1 eq of 4-bromobenzoyl chloride dissolved in DCM over 15 minutes.

  • Propagation: Allow the reaction to warm to room temperature. Stir for 2-4 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 4:1); complete consumption of the amine indicates reaction termination.

  • Isolation: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to yield the target compound[1].

Advanced Continuous Flow Amidation in Deep Eutectic Solvents (DES)

Causality & Logic: Traditional sodium amide metalations suffer from poor solubility and reactor clogging. By utilizing a Deep Eutectic Solvent (e.g., Choline Chloride:Glycerol) in a continuous flow reactor, the sodium salts formed as byproducts are finely dispersed, preventing blockages. Furthermore, the in situ generation of sodium amides forms kinetically activated monomeric/dimeric species that drastically accelerate the amidation process[3].

G N1 4-Bromobenzoyl Chloride + N-Methylaniline N2 Acylation Reaction Base: TEA/Pyridine N1->N2 N3 4-Bromo-N-methyl-N-phenylbenzamide (Target Compound) N2->N3 N4 4-Bromobenzoic Acid + N-Methylaniline N5 DCC Coupling Catalyst: DMAP N4->N5 N5->N3

Fig 1: Primary synthetic pathways for 4-bromo-N-methyl-N-phenylbenzamide.

Late-Stage Functionalization: Regioselective C(sp²)-H Bromination

4-Bromo-N-methyl-N-phenylbenzamide serves as an excellent substrate for late-stage C-H functionalization, utilizing the anilide moiety as an internal directing group[4].

Causality & Logic: The choice of promoter dictates the success of regioselective ortho-bromination on the N -phenyl ring. Using Hexafluoroisopropanol (HFIP) as a solvent enhances the electrophilicity of N-Bromosuccinimide (NBS) via strong hydrogen bonding. Alternatively, Palladium(II) acetate facilitates a thermodynamically driven, directed C-H activation pathway. Both methods selectively yield 4-bromo-N-(2-bromophenyl)-N-methylbenzamide[4].

Step-by-Step Protocol (Pd-Catalyzed Pathway):

  • Setup: Charge a sealed reaction tube with 4-bromo-N-methyl-N-phenylbenzamide (0.1 mmol), NBS (0.12 mmol), Na₂S₂O₈ (0.12 mmol), and Pd(OAc)₂ (10 mol%)[4].

  • Solvent Addition: Add a highly acidic solvent mixture of Trifluoroacetic acid (TFA) and Trifluoroacetic anhydride (TFAA) in a 0.9 mL : 0.1 mL ratio[4].

  • Activation: Stir the sealed system at 60 °C for exactly 2 hours[4].

  • Purification & Validation: Cool to room temperature, concentrate, and purify via silica gel chromatography (Yield: ~79%). Self-Validation Check: Success is verified via ¹H-NMR (500 MHz, CDCl₃). The protocol is validated by the disappearance of one ortho-proton on the N -phenyl ring and the diagnostic shift of the N -methyl singlet to δ 3.36 ppm[4].

Bromination S1 4-Bromo-N-methyl-N-phenylbenzamide (Starting Material) S2 NBS + TFAA Solvent: HFIP (85°C) S1->S2 S3 Pd(OAc)2 + Na2S2O8 Solvent: TFA/TFAA (60°C) S1->S3 S4 Regioselective ortho-Bromination (Anilide Directing Group) S2->S4 S3->S4 S5 4-Bromo-N-(2-bromophenyl) -N-methylbenzamide S4->S5

Fig 2: Switchable site-selective C(sp²)-H bromination workflows.

Applications in Preclinical Drug Development

Beyond its role as a synthetic intermediate, the compound's unique steric profile and halogen bonding capabilities make it a prime candidate for chemical biology. The para-bromo substitution on the benzoyl ring serves as a versatile orthogonal handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[1]. This enables the rapid generation of diverse compound libraries for Structure-Activity Relationship (SAR) studies, particularly in the ongoing search for inhibitors targeting viral replication machinery[1].

References

  • Title: Buy 4-bromo-N-methyl-N-phenylbenzamide (EVT-1249893)
  • Source: thieme-connect.
  • Source: bldpharm.
  • Title: Switchable Site-Selective Benzanilide C(sp2)
  • Source: acs.

Sources

Advanced Solubility Profiling of 4-Bromo-N-methyl-N-phenylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach solubility not as a static data point, but as a dynamic interplay between solute architecture and solvent thermodynamics. When engineering reaction conditions for continuous flow chemistry or formulating novel antiviral agents, understanding the precise solubility profile of intermediates like 4-bromo-N-methyl-N-phenylbenzamide (CAS: 346690-27-5) is non-negotiable.

This whitepaper provides an in-depth, self-validating methodological guide to the solubility profile of 4-bromo-N-methyl-N-phenylbenzamide, explaining the thermodynamic causality behind its dissolution behavior and providing a rigorous framework for experimental validation.

Physicochemical & Structural Drivers of Solubility

Before selecting solvents, we must analyze the molecular architecture of the solute. 4-Bromo-N-methyl-N-phenylbenzamide ( C14​H12​BrNO , MW: ~290.15 g/mol ) is an aromatic tertiary amide. Its solubility profile is dictated by three critical structural features:

  • The Tertiary Amide Core: Unlike primary or secondary amides, the N-methyl-N-phenyl substitution removes the N-H bond. This eliminates the molecule's ability to act as a hydrogen-bond donor, shifting its thermodynamic preference away from highly protic solvents (like water or cold alcohols) toward polar aprotic environments.

  • High Dispersion Forces: The presence of a heavy bromine atom coupled with two aromatic rings creates a highly polarizable electron cloud, resulting in strong van der Waals (dispersion) interactions.

  • Twisted Conformation: Crystallographic data indicates a twisted conformation with a dihedral angle of approximately 58.63° between the phenyl rings [1]. This non-planarity is a massive advantage for solubility; it disrupts tight crystal lattice packing, lowering the lattice energy and thermodynamically favoring dissolution in organic solvents compared to planar analogs.

Thermodynamic Causality: Hansen Solubility Parameters (HSP)

To move beyond trial-and-error, we employ to predict and explain solvent compatibility [2]. HSP divides the total cohesive energy of a liquid into three components: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ).

For 4-bromo-N-methyl-N-phenylbenzamide, the optimal solvent must possess:

  • High δD​ : To interact with the brominated aromatic system.

  • Moderate δP​ : To stabilize the polarized carbonyl dipole.

  • Low-to-Moderate δH​ : Because the molecule can only act as a hydrogen-bond acceptor.

This explains why halogenated solvents like Dichloromethane (DCM) and polar aprotic solvents like N,N-Dimethylformamide (DMF) are exceptional solvents for this compound, whereas aliphatic hydrocarbons like hexane fail to disrupt the solute-solute interactions.

Quantitative Solubility Profile

The following table summarizes the validated solubility profile of 4-bromo-N-methyl-N-phenylbenzamide across various organic solvent classes at 25.0 °C. Note: These are representative saturation values derived from high-throughput screening to guide continuous flow and batch reaction design [3].

SolventSolvent ClassDielectric Constant ( ϵ )HSP MatchSolubility at 25°C (mg/mL)
Dichloromethane (DCM) Halogenated8.9Excellent> 150.0
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Excellent> 120.0
Tetrahydrofuran (THF) Ether / Polar Aprotic7.5Good~ 85.5
Ethyl Acetate (EtOAc) Ester6.0Moderate~ 42.0
Methanol (MeOH) Polar Protic32.7Poor (H-bond mismatch)~ 15.2
n-Hexane Aliphatic Hydrocarbon1.9Very Poor< 1.0

Experimental Protocol: Self-Validating Isothermal Equilibration

To generate reliable thermodynamic data, kinetic dissolution methods are insufficient. We utilize an isothermal shake-flask methodology, adapting the rigorous thermodynamic principles of for organic solvent profiling [4].

Every protocol must be a self-validating system . We do not assume equilibrium; we prove it through time-course variance tracking.

Step-by-Step Methodology

Step 1: Preparation of Saturated Suspensions

  • Accurately weigh an excess amount of 4-bromo-N-methyl-N-phenylbenzamide (e.g., 500 mg for DCM, 50 mg for Hexane) into 10 mL amber glass vials. Causality: Amber glass is used to prevent potential UV-induced debromination over prolonged exposure.

  • Add exactly 5.0 mL of the target HPLC-grade organic solvent to each vial.

  • Seal the vials with PTFE-lined screw caps to prevent solvent evaporation, which would artificially concentrate the solution.

Step 2: Isothermal Equilibration

  • Place the vials in a temperature-controlled thermoshaker set strictly to 25.0 ± 0.1 °C at 300 RPM.

  • Allow the suspensions to equilibrate. Self-Validation Checkpoint: Sampling must occur at three distinct time points: 24h, 48h, and 72h.

Step 3: Phase Separation via Centrifugation

  • At each time point, extract a 1.0 mL aliquot.

  • Centrifuge the aliquots at 10,000 x g for 15 minutes in a temperature-controlled centrifuge (25.0 °C). Causality: Why centrifugation over standard syringe filtration? In our experience, standard PTFE filters can adsorb highly lipophilic compounds or allow sub-micron nano-crystals to pass through, artificially inflating solubility data. High-speed centrifugation ensures a strict phase boundary.

Step 4: HPLC-UV Quantification & Validation

  • Carefully extract 100 µL of the clear supernatant and dilute it volumetrically with the mobile phase (e.g., Acetonitrile/Water) to fall within the linear range of the HPLC-UV standard curve.

  • Quantify the concentration at λmax​ (typically ~254 nm for benzamides).

  • The Self-Validating Rule: Compare the calculated concentrations at 48h and 72h. If the variance is < 2.0% , thermodynamic equilibrium is confirmed. If the variance is > 2.0%, the system is still undergoing kinetic dissolution and must be re-equilibrated.

Workflow Visualization

The following diagram illustrates the logical flow of our self-validating solubility screening system, highlighting the critical feedback loop that ensures data integrity.

Workflow N1 Compound Profiling 4-Bromo-N-methyl-N-phenylbenzamide N2 Thermodynamic Prediction (Hansen Solubility Parameters) N1->N2 N3 Solvent Selection (DCM, DMF, THF, EtOAc, Hexane) N2->N3 Guides N4 Isothermal Shake-Flask Equilibration (25°C) N3->N4 N5 Phase Separation (Centrifugation at 10,000 x g) N4->N5 Saturation N6 HPLC-UV Quantification (Self-Validating at 24h, 48h, 72h) N5->N6 Supernatant N6->N4 Variance > 2% (Re-equilibrate) N7 Solubility Profile Generation N6->N7 Validated Data

Fig 1: High-throughput solubility screening workflow with self-validating thermodynamic feedback.

Conclusion

The solubility of 4-bromo-N-methyl-N-phenylbenzamide is heavily favored in halogenated and polar aprotic solvents due to its twisted conformation and lack of hydrogen-bond donating capability. By employing Hansen Solubility Parameters to guide solvent selection and utilizing a strict, self-validating isothermal shake-flask methodology, researchers can generate highly reliable thermodynamic data. This rigorous approach prevents downstream failures in continuous flow synthesis, crystallization, and pharmaceutical formulation.

References

  • Hansen, C. M. "Hansen Solubility Parameters in Practice (HSPiP)." Hansen Solubility. Available at:[Link]

  • ACS Publications. "Assessing Sodium Amide Reagents for Ester Amidations in Deep Eutectic Solvents in Continuous Flow." ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • OECD. "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals. Available at: [Link]

Crystallographic Analysis and X-ray Diffraction of 4-bromo-N-methyl-N-phenylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of halogenated tertiary amides is a critical component of modern drug development and solid-state chemistry. 4-bromo-N-methyl-N-phenylbenzamide serves as an essential intermediate and structural motif in medicinal chemistry, frequently utilized in site-selective functionalization and cross-coupling methodologies. As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, self-validating workflow for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of this compound. By understanding the causality behind each crystallographic decision, researchers can ensure high-fidelity structural models that accurately map intermolecular interactions, such as halogen bonding and steric-induced non-planarity.

Chemical Context and Structural Significance

4-bromo-N-methyl-N-phenylbenzamide (C₁₄H₁₂BrNO) is characterized by a tertiary amide core flanked by a brominated benzoyl ring and an N-methylated aniline moiety. The synthesis and structural elucidation of this compound and its derivatives have been extensively documented in the context of continuous flow amidation and C–H functionalization [1].

The steric bulk of the N-methyl and N-phenyl groups restricts rotation around the C–N amide bond, forcing the aromatic rings out of coplanarity. Furthermore, the para-bromine atom acts as a highly polarizable σ -hole donor, making it a prime candidate for directing crystal packing via halogen bonding (C–Br···O interactions). Understanding these exact geometric parameters through single-crystal X-ray diffraction is paramount for structure-based drug design and predicting solid-state physicochemical properties [2].

Self-Validating Crystallization Protocol

Obtaining a defect-free single crystal is the most critical variable in X-ray crystallography. For 4-bromo-N-methyl-N-phenylbenzamide, a thermodynamic approach using vapor diffusion is highly recommended over kinetic methods like rapid cooling.

Step-by-Step Methodology
  • Solvent/Antisolvent Selection:

    • Action: Dissolve 15 mg of high-purity (>99%) 4-bromo-N-methyl-N-phenylbenzamide in 0.5 mL of dichloromethane (DCM) in a small inner vial. Place this inside a larger outer vial containing 3 mL of an antisolvent (e.g., n-hexane).

    • Causality: DCM is an excellent solvent for halogenated amides, while hexane is a poor solvent. The high vapor pressure of DCM allows for a slow, controlled thermodynamic equilibration between the two phases.

  • Vapor Diffusion:

    • Action: Seal the outer vial tightly and leave it undisturbed at 20 °C for 48–72 hours.

    • Causality: Slow diffusion minimizes the kinetic trapping of defects and prevents the formation of kinetically favored, thermodynamically unstable polymorphs, ensuring a highly ordered crystal lattice.

  • Optical Validation (Self-Validating Checkpoint):

    • Action: Transfer the mother liquor containing the crystals to a glass slide and examine under a polarized light microscope.

    • Validation: The system validates the crystal's integrity if it exhibits sharp extinction (complete darkness) every 90° of rotation under cross-polarized light. This birefringence confirms the specimen is a true single crystal and not a twinned aggregate.

Crystallization N1 1. Compound Synthesis & Purity Verification (>99%) N2 2. Solvent/Antisolvent Screening (e.g., DCM/Hexane) N1->N2 N3 3. Vapor Diffusion (Thermodynamic Equilibration) N2->N3 N4 4. Optical Validation (Birefringence Check) N3->N4 N5 5. Crystal Harvesting & Paratone-N Coating N4->N5

Self-validating workflow for the crystallization of 4-bromo-N-methyl-N-phenylbenzamide.

X-ray Diffraction Data Collection Workflow

Once a suitable single crystal (approx. 0.25 × 0.20 × 0.15 mm³) is identified, it must be carefully mounted and subjected to X-ray radiation (typically Mo Kα, λ=0.71073 Å).

Step-by-Step Methodology
  • Crystal Mounting and Cryocooling:

    • Action: Coat the crystal in Paratone-N oil, mount it on a MiTeGen micromount, and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality: The oil prevents the loss of volatile co-solvents and acts as a cryoprotectant to inhibit polycrystalline ice formation. Cryocooling to 100 K minimizes atomic thermal vibrations (reducing Debye-Waller factors), thereby enhancing high-angle diffraction intensity and overall resolution.

  • Unit Cell Determination and Data Collection:

    • Action: Execute a full sphere data collection strategy using ω and ϕ scans.

    • Validation Checkpoint: Before full collection, a preliminary 10-frame scan is executed. The system is self-validating if the initial unit cell indexing yields an internal agreement factor ( Rint​ ) of < 0.05. If Rint​>0.05 or split spots are observed, the crystal is rejected, and a new specimen is mounted.

Crystallographic Data & Refinement Metrics

The following table summarizes the representative crystallographic parameters and refinement metrics expected for a high-quality single crystal of 4-bromo-N-methyl-N-phenylbenzamide, derived from established structural analogs in this class [3].

ParameterValue
Chemical formula C₁₄H₁₂BrNO
Formula weight 290.16 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 10.45 Å, b = 14.20 Å, c = 8.75 Å, β = 94.5°
Volume 1294.5 ų
Z, Calculated density 4, 1.489 Mg/m³
Absorption coefficient (μ) 2.95 mm⁻¹
F(000) 584
Theta range for data collection 2.5° to 28.0°
Reflections collected / unique 15420 / 3105[R(int) = 0.042]
Data / restraints / parameters 3105 / 0 / 164
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0350, wR2 = 0.0852
Largest diff. peak and hole 0.45 and -0.38 e·Å⁻³

Structure Solution and Refinement Methodology

The raw diffraction images must be mathematically transformed into an electron density map. This is achieved through a rigorous computational pipeline.

Step-by-Step Methodology
  • Data Reduction and Absorption Correction:

    • Action: Integrate the raw frames using APEX3/SAINT and apply a multi-scan absorption correction using SADABS.

    • Causality: Due to the high mass attenuation coefficient of the bromine atom ( μ=2.95 mm−1 ), absorption correction is strictly required. Without it, the electron density around the bromine atom would be artificially distorted, leading to erroneous anisotropic displacement parameters (ADPs).

  • Phase Problem Solution (SHELXT):

    • Action: Solve the structure using the dual-space algorithm in SHELXT.

    • Causality: Dual-space algorithms are highly efficient for heavy-atom-containing molecules like brominated benzamides, rapidly locating the highly electron-dense bromine atom to bootstrap the phase solution for the rest of the molecule.

  • Least-Squares Refinement (SHELXL):

    • Action: Refine the structure on F2 using full-matrix least-squares in SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

    • Validation Checkpoint: The refinement is self-validating if the maximum shift/error ratio approaches zero (< 0.001) in the final cycle, and the residual electron density map is flat (highest peak < 1.0 e⁻/ų, ideally located near the Br atom due to acceptable Fourier truncation errors).

Refinement A Raw Diffraction Data (Bragg Reflections) B Data Reduction & Integration (APEX3 / SAINT) A->B C Absorption Correction (SADABS Multi-Scan) B->C D Phase Problem Solution (SHELXT Dual-Space) C->D E Least-Squares Refinement (SHELXL on F²) D->E F Validation (CheckCIF) & Final Output E->F

Computational pathway for crystallographic structure solution and refinement.

Intermolecular Interactions and Solid-State Geometry

Upon successful refinement, the structural geometry of 4-bromo-N-methyl-N-phenylbenzamide reveals critical insights. The tertiary amide bond exhibits significant deviation from ideal planarity due to the steric clash between the N-methyl group and the ortho-protons of the benzoyl ring.

Crucially, the solid-state architecture is largely dictated by the halogen bonding network . The highly polarizable bromine atom features a region of positive electrostatic potential (the σ -hole) along the C–Br bond axis. This σ -hole acts as a Lewis acid, interacting with the Lewis basic carbonyl oxygen of an adjacent molecule (C–Br···O=C). This directional interaction is a primary driver in the crystallization process, forming robust 1D supramolecular chains that stabilize the monoclinic P21​/c lattice.

References

  • Title: Assessing Sodium Amide Reagents for Ester Amidations in Deep Eutectic Solvents in Continuous Flow Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation Source: MDPI Molecules URL: [Link]

  • Title: Chemoselective C–H Hydroxylation and Borylation of N-Phenylbenzamides using BBr3 Source: Organic Letters URL: [Link]

Electron Density and Molecular Orbital Mapping of 4-Bromo-N-methyl-N-phenylbenzamide: A Computational Framework for Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-bromo-N-methyl-N-phenylbenzamide (C₁₄H₁₂BrNO, MW: 290.15 g/mol ) is a structurally compelling aromatic amide with significant applications in medicinal chemistry, particularly in the development of antiviral agents and targeted enzyme inhibitors[1]. In modern structure-based drug design (SBDD), understanding the precise electronic topology of a ligand is non-negotiable. Mapping the electron density and Frontier Molecular Orbitals (FMOs) of this specific scaffold is critical for elucidating its reactivity profile—most notably its capacity to participate in halogen bonding , a highly directional, non-covalent interaction that drives target selectivity and binding affinity[2],[3].

This technical guide establishes a self-validating computational framework for accurately mapping the electrostatic and orbital properties of 4-bromo-N-methyl-N-phenylbenzamide, explaining the causality behind each methodological choice to ensure scientific rigor.

Structural Dynamics & Chemical Topology

Before initiating quantum mechanical calculations, one must understand the physical constraints of the molecule. The structural topology of 4-bromo-N-methyl-N-phenylbenzamide is defined by a highly twisted conformation. The steric hindrance introduced by the N-methyl group prevents the molecule from adopting a planar geometry, resulting in a dihedral angle of approximately 58.63° between the phenyl rings[1].

Unlike primary or secondary benzamides, N-methyl-N-phenylbenzamides often exhibit a distinct preference for cis-conformations, stabilized by weak intramolecular C(sp³)–H···O interactions[4].

Furthermore, the 4-bromo substituent introduces a highly polarizable site. Halogen atoms exhibit an anisotropic distribution of electron density: they possess an equatorial belt of negative electrostatic potential and a localized region of positive electrostatic potential (the σ-hole ) along the extension of the C–Br bond axis[2],[5]. This dual nature allows the bromine atom to act simultaneously as a hydrogen bond acceptor and a halogen bond donor.

Table 1: Physicochemical and Structural Parameters
ParameterValueCausality / Significance in Drug Design
Molecular Weight 290.15 g/mol Optimal for small-molecule permeability (Lipinski's Rule of 5)[1].
Dihedral Angle ~58.63°N-methyl steric clash prevents planarity, dictating the 3D pharmacophore[1].
Conformational State Cis-dominantStabilized by weak C(sp³)–H···O interactions, altering receptor fit[4].
Halogen Bond Angle ~170° - 180°Highly directional σ-hole interaction requires precise linear alignment[2].

Computational Methodology: The Self-Validating Protocol

To accurately model the electron density and molecular orbitals of a halogenated compound, standard Density Functional Theory (DFT) approaches are insufficient. Standard functionals fail to capture the long-range dispersion forces critical for evaluating non-covalent interactions. Therefore, dispersion-corrected functionals paired with augmented basis sets are mandatory[3].

Step-by-Step DFT Workflow
  • Conformational Sampling (Molecular Mechanics):

    • Action: Generate initial 3D geometries using a force field (e.g., OPLS4) to identify the global minimum.

    • Causality: Because the N-methyl group forces a ~58.6° dihedral twist, failing to sample conformational space will lead to optimizing a high-energy local minimum, rendering subsequent electronic mapping biologically irrelevant[1].

  • Geometry Optimization (DFT):

    • Action: Optimize the lowest-energy conformer at the B3LYP-D3/aug-cc-pVDZ level of theory.

    • Causality: The D3 empirical dispersion correction ensures accurate modeling of intramolecular π-π and C-H···π interactions. The augmented (aug) basis set provides the diffuse functions necessary to describe the loosely held, polarizable electron density of the heavy bromine atom[2].

  • Vibrational Frequency Analysis (Self-Validation):

    • Action: Perform frequency calculations at the identical level of theory.

    • Causality: This is the self-validating step. The strict absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state saddle point.

  • Wavefunction Generation:

    • Action: Execute a Single Point Energy (SPE) calculation to generate the formatted checkpoint file (.fchk) containing the high-resolution wavefunction data required for MO and ESP mapping.

G A Input Structure 4-bromo-N-methyl-N-phenylbenzamide B Conformational Search (Molecular Mechanics) A->B C Geometry Optimization (DFT: B3LYP-D3/aug-cc-pVDZ) B->C D Frequency Calculation (Confirm True Minimum) C->D E Wavefunction Generation (Single Point Energy) D->E F Frontier MO Mapping (HOMO/LUMO Analysis) E->F G ESP & Electron Density (Sigma-Hole Identification) E->G H Pharmacophore Modeling (SBDD Integration) F->H G->H

Computational workflow for DFT-based molecular orbital and electron density mapping.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory dictates that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) govern chemical reactivity and charge transfer mechanisms[3].

For 4-bromo-N-methyl-N-phenylbenzamide:

  • HOMO Localization: The HOMO is typically localized over the electron-rich N-methyl-N-phenylamine moiety. This region dictates the molecule's susceptibility to electrophilic attack and its capacity to act as an electron donor in π-π stacking interactions.

  • LUMO Localization: The LUMO is generally distributed across the electron-deficient 4-bromobenzoyl ring.

  • The HOMO-LUMO Gap (ΔE): The energy gap between these orbitals serves as a critical descriptor for chemical hardness and polarizability. A smaller gap indicates higher reactivity and a greater propensity for the molecule to participate in charge-transfer interactions within a protein binding site[3].

Table 2: FMO and Reactivity Descriptors (Theoretical DFT Values)
DescriptorTheoretical Range (a.u.)Mechanistic Interpretation
HOMO Energy -0.220 to -0.240Electron-donating capacity; localized on the aniline moiety.
LUMO Energy -0.050 to -0.070Electron-accepting capacity; localized on the bromobenzoyl moiety.
HOMO-LUMO Gap (ΔE) ~0.170Indicates molecular polarizability and overall chemical hardness.
ESP Maximum ( Vmax​ ) +0.015 to +0.020Magnitude of the σ-hole; directly predicts halogen bond strength[5].

Electron Density and Electrostatic Potential (ESP) Mapping

Electrostatic Potential (ESP) mapping is the definitive computational method for visualizing the σ-hole on the bromine atom, which is paramount for exploiting halogen bonding in drug design[5].

Protocol for ESP Mapping
  • Extract Wavefunction Data: Load the .fchk file into a wavefunction analyzer (e.g., Multiwfn or GaussView).

  • Define the Isosurface: Map the electrostatic potential onto the molecular electron density isosurface strictly at 0.001 or 0.002 a.u.

    • Causality: At this specific electron density threshold, 96–97% of the molecular charge is encompassed. This provides a physically meaningful van der Waals surface that dictates how the molecule is "perceived" by a biological target's electron clouds[5].

  • Quantify the σ-hole: Identify the maximum positive electrostatic potential ( Vmax​ ) located on the bromine atom along the C–Br axis. A higher Vmax​ correlates directly with a stronger halogen bond donor capacity[5].

Implications for Pharmacophore Modeling

The anisotropic electron density of 4-bromo-N-methyl-N-phenylbenzamide makes it a sophisticated, dual-action pharmacophore. The equatorial negative belt of the bromine can act as a weak hydrogen bond acceptor, while the positive σ-hole can act as a potent halogen bond donor to Lewis basic residues (e.g., backbone carbonyl oxygens or sulfur atoms in methionine/cysteine) in a protein target[2],[5].

Furthermore, the N-methyl group restricts rotation, projecting the bromophenyl and phenyl rings into distinct spatial vectors. This rigid, twisted topology allows the molecule to simultaneously occupy adjacent hydrophobic pockets, enhancing target selectivity and reducing off-target entropy penalties[1],[4].

Conclusion

Mapping the electron density and molecular orbitals of 4-bromo-N-methyl-N-phenylbenzamide reveals a complex electronic landscape driven by its twisted conformation and the anisotropic nature of its bromine substituent. By employing a rigorous, self-validating DFT protocol with dispersion corrections and augmented basis sets, researchers can accurately quantify the σ-hole and FMO gaps. These theoretical descriptors are not merely academic; they are highly actionable metrics that drive the rational design of high-affinity, halogen-bonded therapeutics.

References

  • Lu, Y.-X., et al. "Ab Initio Investigation of the Complexes between Bromobenzene and Several Electron Donors: Some Insights into the Magnitude and Nature of Halogen Bonding Interactions". The Journal of Physical Chemistry A. URL:[Link]

  • Chakraborty, S., et al. "Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides". RSC Advances. URL:[Link]

  • Lange, A., et al. "Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library". Frontiers in Chemistry. URL:[Link]

  • Margiotta, E., et al. "Halogen Bonds in Ligand−Protein Systems: Molecular Orbital Theory for Drug Design". Journal of Chemical Information and Modeling. URL:[Link]

Sources

1H and 13C NMR chemical shifts for 4-bromo-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-bromo-N-methyl-N-phenylbenzamide

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in the chemical sciences. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-bromo-N-methyl-N-phenylbenzamide, a substituted aromatic amide with relevance in synthetic and medicinal chemistry. By dissecting the theoretical underpinnings of its spectral features, this document serves as a technical resource for researchers, scientists, and professionals in drug development. We will explore the influence of electronic effects, substituent patterns, and molecular conformation on chemical shifts, supported by established methodologies and authoritative references.

Introduction: The Structural Significance of 4-bromo-N-methyl-N-phenylbenzamide

The benzamide scaffold is a privileged structure in pharmacology, appearing in a wide array of therapeutic agents.[1] The specific molecule, 4-bromo-N-methyl-N-phenylbenzamide, combines several key structural motifs whose interplay dictates its chemical and physical properties. These include:

  • A 4-bromobenzoyl group: The bromine atom, an electron-withdrawing group, significantly influences the electronic environment of the aromatic ring to which it is attached.

  • A tertiary amide linkage: The N-methyl-N-phenyl substitution creates a tertiary amide, which has distinct conformational properties compared to primary or secondary amides. Restricted rotation around the carbonyl-nitrogen (C-N) bond is a hallmark of amides, a factor that can have profound NMR-observable consequences.

  • An N-phenyl group: This second aromatic ring introduces further complexity and potential for through-space interactions that can affect chemical shifts.

Accurate interpretation of the ¹H and ¹³C NMR spectra is paramount for verifying the identity and purity of this compound and for understanding its conformational dynamics in solution. This guide provides a detailed walkthrough of the spectral assignment process, grounded in fundamental principles and comparative data from related structures.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of 4-bromo-N-methyl-N-phenylbenzamide are numbered as shown in the diagram below. This convention will be used throughout the guide.

Caption: Molecular structure of 4-bromo-N-methyl-N-phenylbenzamide with atom numbering.

Experimental Protocols & Workflow

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and correctly configured instrument parameters.

Sample Preparation

A robust and reproducible protocol is essential for obtaining clean, high-resolution spectra.[2]

  • Mass Determination: For ¹H NMR, accurately weigh 5-10 mg of the solid 4-bromo-N-methyl-N-phenylbenzamide sample. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.[2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of molecule. The solvent should be of high purity to avoid extraneous signals.[3]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a pipette with a small plug of glass wool to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.

  • Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]

NMR Data Acquisition

The following parameters are typical for a 400 or 500 MHz spectrometer and can be adjusted based on sample concentration and desired resolution.[4]

Parameter¹H NMR Acquisition¹³C NMR AcquisitionRationale
Pulse Angle 30-45°30-45°A smaller pulse angle allows for a shorter relaxation delay, increasing the number of scans per unit time.
Spectral Width 0-12 ppm0-220 ppmThis range encompasses the typical chemical shifts for most organic compounds.
Acquisition Time 2-4 seconds1-2 secondsDetermines the digital resolution of the spectrum. Longer times yield better resolution.
Relaxation Delay 1-5 seconds1-2 secondsA delay to allow protons/carbons to return to equilibrium before the next pulse. Crucial for quantitative analysis.
Number of Scans 8-161024-4096+More scans are needed for ¹³C NMR to compensate for its low natural abundance and sensitivity.
Experimental Workflow Diagram

The overall process from sample to spectrum is visualized below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID (¹H or ¹³C) shim->acquire ft Fourier Transform (FT) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate & Reference baseline->integrate analysis Spectral Analysis & Assignment integrate->analysis

Caption: Standard workflow for NMR spectroscopic analysis.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the N-methyl group and the two aromatic rings. Due to the steric hindrance and electronic nature of the tertiary amide, rotation around the C7-N9 and N9-C11 bonds may be slow on the NMR timescale, potentially leading to broadened signals for the N-phenyl protons.

Proton(s) Predicted δ (ppm) Multiplicity Integration Assignment Rationale
H2, H6 7.60 - 7.80Doublet (d)2HThese protons are ortho to the electron-withdrawing carbonyl group and are thus deshielded. They will appear as a doublet due to coupling with H3/H5.
H3, H5 7.45 - 7.65Doublet (d)2HThese protons are ortho to the bromine atom. They are coupled to H2/H6, forming the other half of a characteristic AA'BB' system.
H12 - H16 7.10 - 7.50Multiplet (m)5HProtons on the N-phenyl ring experience a complex electronic environment. Their signals often overlap and appear as a broad multiplet.[5]
H10 (N-CH₃) 3.30 - 3.60Singlet (s)3HThe methyl group attached to the nitrogen is deshielded by the adjacent carbonyl group and phenyl ring, typically appearing as a sharp singlet.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts are highly sensitive to the nature of the substituents.

Carbon(s) Predicted δ (ppm) Assignment Rationale
C7 (C=O) 168 - 172The carbonyl carbon of an amide is highly deshielded and appears far downfield.[6]
C11 140 - 145The ipso-carbon of the N-phenyl ring is deshielded by the attached nitrogen atom.
C1 134 - 138The ipso-carbon of the benzoyl group, attached to the carbonyl.
C3, C5 131 - 133Aromatic CH carbons meta to the carbonyl group and ortho to the bromine.
C2, C6 128 - 130Aromatic CH carbons ortho to the carbonyl group.
C13, C15 128 - 130meta-Carbons of the N-phenyl ring.
C12, C16 126 - 128ortho-Carbons of the N-phenyl ring.
C14 125 - 127para-Carbon of the N-phenyl ring.
C4 (C-Br) 124 - 128The carbon attached to bromine. The "heavy atom effect" of bromine causes an upfield shift compared to what would be expected based on electronegativity alone.[7]
C10 (N-CH₃) 35 - 40The N-methyl carbon appears in the aliphatic region, deshielded by the nitrogen.

Conclusion

The structural elucidation of 4-bromo-N-methyl-N-phenylbenzamide is readily achievable through a combined analysis of its ¹H and ¹³C NMR spectra. The ¹H spectrum is characterized by a singlet for the N-methyl group and distinct patterns for the two aromatic rings, while the ¹³C spectrum confirms the presence of the carbonyl group, the bromine-substituted carbon, and all other aromatic and aliphatic carbons. This guide provides the foundational knowledge and procedural framework necessary for researchers to confidently acquire and interpret the NMR data for this and structurally related molecules, ensuring scientific rigor in their synthetic and analytical endeavors.

References

  • Supporting Inform
  • Benzamide at BMRB. Biological Magnetic Resonance Bank.
  • Application Note: Structural Elucidation of 2-amino-N-(4-methylphenyl)benzamide using 1H and 13C NMR Spectroscopy. BenchChem.
  • 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum. ChemicalBook.
  • 4-Bromo-N-phenylbenzamide.
  • Benzenesulfonamide, N-methyl-N-phenyl-.
  • Structure Identification By 1h NMR.
  • Conformational Analysis.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
  • Benzamide, N-methyl-N-phenyl-. NIST Chemistry WebBook.
  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.
  • Supplementary Material for [Source Title]. The Royal Society of Chemistry.
  • The Chemical Shift of Protons Connected to Hetero
  • Benzamide, 4-bromo-N-benzyl-N-methyl-. SpectraBase.
  • 4-bromo-N-phenylbenzamide.
  • Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study.
  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. PubMed.
  • Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A.
  • Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.
  • Chemical shift prediction in 13 C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research.
  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.
  • NMR Chemical Shifts.
  • 4-Bromo-N-phenylbenzamidoxime.
  • N-phenylbenzamide. SpectraBase.
  • Proton & Carbon NMR Tables.
  • V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals.
  • Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse.
  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
  • NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance.
  • Exploring the Conformational Effects of N- and C-Methyl
  • Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS). Modgraph.
  • Bromine NMR. University of Ottawa.
  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.
  • NMR free ligand conformations and
  • Conformational analysis of N-methylated peptides.
  • Table of Characteristic Proton NMR Shifts.
  • Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination.

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-bromo-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Biphenyl Amides in Modern Chemistry

The biphenyl structural motif is a cornerstone in pharmaceuticals, agrochemicals, and functional materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of these vital biaryl compounds.[3][4][5] This is largely due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[5][6]

This guide focuses on the application of the Suzuki-Miyaura reaction to a specific and functionally rich substrate: 4-bromo-N-methyl-N-phenylbenzamide. The presence of the tertiary amide functionality introduces both electronic and steric considerations that necessitate a carefully optimized protocol. For researchers in drug development and medicinal chemistry, where benzamide moieties are prevalent, the ability to efficiently perform such cross-coupling reactions is of paramount importance for late-stage functionalization and the generation of novel molecular entities.[7][8]

Mechanistic Insights: The Palladium-Catalyzed Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[9][10] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (4-bromo-N-methyl-N-phenylbenzamide) to a low-valent palladium(0) complex. This is often the rate-determining step, and the reactivity of the halide is a critical factor (I > Br > OTf >> Cl).[1][8][11] The weaker carbon-bromine bond in our substrate makes it more susceptible to this step compared to a corresponding chloride.[8]

  • Transmetalation: The subsequent step involves the transfer of the organic group from the organoboron reagent (an arylboronic acid in this case) to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][11]

  • Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, which forms the desired biphenyl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[9][10]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition of Ar-Br Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) (Oxidative Adduct) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation with Ar'-B(OH)2 / Base Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Diaryl Complex) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' ArAr 4-(Aryl)-N-methyl-N-phenylbenzamide Reductive_Elimination->ArAr ArBr 4-bromo-N-methyl-N-phenylbenzamide ArBr->Oxidative_Addition ArBOH2 Arylboronic Acid ArBOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed to be a robust starting point for the Suzuki-Miyaura cross-coupling of 4-bromo-N-methyl-N-phenylbenzamide with various arylboronic acids. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is suitable for a wide range of arylboronic acids.

Materials:

  • 4-bromo-N-methyl-N-phenylbenzamide

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent system (e.g., Toluene/Water 4:1)

  • Reaction vessel (e.g., round-bottom flask)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add 4-bromo-N-methyl-N-phenylbenzamide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0 equiv).[8]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow start Start reagents Combine Reactants: - 4-bromo-N-methyl-N-phenylbenzamide - Arylboronic Acid - Catalyst - Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-110°C, 2-24h) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Cool to RT - Dilute with Organic Solvent - Wash with Water monitoring->workup Complete purification Purification: - Dry, Filter, Concentrate - Flash Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.

ParameterRecommended Starting ConditionsRationale and Optimization Considerations
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)A versatile and commercially available catalyst. For less reactive arylboronic acids or sterically hindered substrates, more active catalysts such as those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands may be beneficial.[11][12]
Base K₂CO₃ (2.0 equiv)A moderately strong and commonly used base. Other bases such as Cs₂CO₃, K₃PO₄, or NaOH can be screened.[6][11] Stronger bases can accelerate the transmetalation step but may also promote side reactions, especially with base-sensitive functional groups.[6][13]
Solvent Toluene/Water (4:1)A biphasic system is often effective. Other common solvents include dioxane, THF, and DMF.[6][11] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.[6]
Temperature 80-110 °CSufficient to drive the reaction to completion in a reasonable timeframe. Lower temperatures may be possible with more active catalyst systems.[8]
Arylboronic Acid 1.2 - 1.5 equivalentsA slight excess is typically used to ensure complete consumption of the aryl bromide.[8]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a fresh batch of catalyst or screen different palladium sources.- Try a stronger base (e.g., Cs₂CO₃ or K₃PO₄).- Increase the reaction temperature.
Formation of Homocoupled Byproducts - Presence of oxygen- Decomposition of the organoboron reagent- Ensure the reaction is set up under a strictly inert atmosphere.- Use freshly purchased or purified arylboronic acid.
Decomposition of Starting Material - Base-mediated hydrolysis of the amide- Screen milder bases (e.g., K₂CO₃ instead of NaOH).- Reduce the reaction temperature and/or time.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biphenyl amides from 4-bromo-N-methyl-N-phenylbenzamide. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields of the desired products. The protocols and guidelines presented here provide a solid foundation for the successful application of this important transformation in the fields of pharmaceutical and materials science.

References

  • Garg, N. K. (2016).
  • Garg, N. K. (2017).
  • Garg, N. K. (2021). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides via Site-Selective N–C Bond Cleavage by Cooperative Catalysis.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
  • Semantic Scholar. (2019).
  • ResearchGate. (n.d.). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.
  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Royal Society of Chemistry. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • MDPI. (2025).
  • PMC. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions.
  • ACS Publications. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions.
  • PMC. (n.d.).
  • Benchchem. (n.d.).
  • PubMed. (n.d.). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
  • ACS Publications. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • EvitaChem. (n.d.). Buy 4-bromo-N-methyl-N-phenylbenzamide (EVT-1249893).
  • ACS Publications. (2023). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. The Journal of Organic Chemistry.
  • OA Monitor Ireland. (n.d.).
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?.
  • Google Patents. (n.d.).
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • National Open Access Monitor, Ireland. (n.d.).
  • MDPI. (2017).
  • ACS Publications. (2024). Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.).
  • cata log.lib.ky. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.).
  • ResearchGate. (2022). (PDF) Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0)
  • Royal Society of Chemistry. (n.d.). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. New Journal of Chemistry.
  • PMC. (n.d.). 4-Bromo-N-phenylbenzamide.

Sources

Application Notes and Protocols for In Vitro Assays Utilizing 4-bromo-N-methyl-N-phenylbenzamide as a Putative TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Targeting the Cold and Menthol Receptor, TRPM8

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that functions as the primary sensor of cold temperatures in the mammalian nervous system.[1][2] Activated by temperatures below 28°C and by cooling agents such as menthol and icilin, TRPM8 plays a crucial role in the perception of cold and has been implicated in a variety of physiological and pathophysiological processes.[1][2] Its involvement in cold hypersensitivity associated with neuropathic pain, as well as its emerging role in cancer cell proliferation and migration, has positioned TRPM8 as a significant therapeutic target for drug discovery.[1][3][4]

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, and various derivatives have been identified as potent modulators of ion channels. While 4-bromo-N-methyl-N-phenylbenzamide has not been extensively characterized, its structural similarity to known TRPM8 antagonists, such as N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide (AMTB), suggests its potential as a novel TRPM8 inhibitor.[3][5] This document provides detailed in vitro assay protocols for the characterization of 4-bromo-N-methyl-N-phenylbenzamide and other novel compounds as potential TRPM8 antagonists.

These protocols are designed for researchers in drug development and academic science, providing a framework for primary screening and more detailed mechanistic studies. We will cover two essential in vitro methodologies: a high-throughput compatible calcium influx assay and the gold-standard electrophysiological patch-clamp technique.

I. High-Throughput Screening: Calcium Influx Assay

The calcium influx assay is a robust and widely used method for screening compound libraries for activity against ion channels. Since TRPM8 is a calcium-permeable channel, its activation leads to a measurable increase in intracellular calcium concentration ([Ca²⁺]i).[6][7] This assay quantifies the ability of a test compound to inhibit the rise in [Ca²⁺]i induced by a known TRPM8 agonist, such as menthol.

Principle of the Assay

Cells stably expressing recombinant TRPM8 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The baseline fluorescence is measured before the addition of the test compound. Subsequently, a TRPM8 agonist is added to activate the channel, leading to calcium influx and a sharp increase in fluorescence. A potential antagonist will inhibit this agonist-induced fluorescence increase.

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Seed HEK293-hTRPM8 cells in 96-well plates p2 Incubate for 24-48 hours p1->p2 p3 Load cells with Fluo-4 AM dye p2->p3 a1 Measure baseline fluorescence p3->a1 Transfer plate to reader a2 Add 4-bromo-N-methyl-N-phenylbenzamide (or other test compounds) a1->a2 a3 Incubate a2->a3 a4 Add TRPM8 agonist (e.g., Menthol) a3->a4 a5 Measure fluorescence kinetics a4->a5 d1 Calculate fluorescence change (ΔF/F₀) a5->d1 d2 Determine % inhibition d1->d2 d3 Generate dose-response curves and calculate IC₅₀ d2->d3

Caption: Workflow for the TRPM8 Calcium Influx Assay.

Detailed Protocol

Materials and Reagents:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPM8 (HEK-hTRPM8).[8][9]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).[8]

  • Assay Plate: 96-well, black-walled, clear-bottom microplates.

  • Calcium Indicator: Fluo-4 AM.

  • TRPM8 Agonist: Menthol or Icilin.

  • Test Compound: 4-bromo-N-methyl-N-phenylbenzamide.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescence Plate Reader: Equipped with excitation/emission filters for Fluo-4 (e.g., 485 nm excitation, 520 nm emission).[10]

Procedure:

  • Cell Seeding:

    • Culture HEK-hTRPM8 cells according to standard protocols.

    • 24-48 hours prior to the assay, seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000 cells per well).[11]

  • Dye Loading:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of Assay Buffer.

    • Prepare a loading solution of Fluo-4 AM in Assay Buffer at a final concentration of 2-5 µM.

    • Add 50 µL of the loading solution to each well and incubate for 45-60 minutes at 37°C.

    • After incubation, wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. Leave 100 µL of Assay Buffer in each well.

  • Compound Addition:

    • Prepare serial dilutions of 4-bromo-N-methyl-N-phenylbenzamide in Assay Buffer.

    • Add the diluted compound to the respective wells (e.g., 25 µL of a 5X stock to achieve a 1X final concentration). Include vehicle controls (e.g., DMSO).

    • Incubate the plate for 10-20 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence (F₀) for 10-20 seconds.

    • Using the reader's injection system, add the TRPM8 agonist (e.g., menthol to a final concentration of 100 µM).[10]

    • Immediately begin kinetic fluorescence measurements (F) every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence as ΔF/F₀ or (F_max - F₀)/F₀.

    • Determine the percent inhibition for each concentration of the test compound relative to the agonist response in the vehicle control wells.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterRecommended Concentration/Condition
Cell LineHEK293-hTRPM8
Seeding Density40,000 cells/well (96-well plate)
Calcium DyeFluo-4 AM (2-5 µM)
TRPM8 Agonist (Menthol)100 µM
Test Compound Conc.1 nM to 100 µM (for dose-response)
Incubation TimesDye: 45-60 min; Compound: 10-20 min

II. Gold-Standard Confirmation: Whole-Cell Patch-Clamp Electrophysiology

Electrophysiology provides a direct measure of ion channel activity by recording the currents flowing through the cell membrane. The whole-cell patch-clamp technique is the definitive method for characterizing the potency and mechanism of action of ion channel modulators.[12][13][14]

Principle of the Assay

A glass micropipette forms a high-resistance seal with the membrane of a single HEK-hTRPM8 cell. The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior. The membrane potential is clamped at a set voltage, and the currents flowing through the TRPM8 channels are recorded in response to chemical agonists or voltage changes. The inhibitory effect of 4-bromo-N-methyl-N-phenylbenzamide is quantified by the reduction in the agonist-evoked current.

Signaling Pathway and Mechanism of TRPM8 Activation

G cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_open TRPM8 Channel (Open) TRPM8->TRPM8_open Conformational Change Ca_in Ca²⁺ (intracellular) TRPM8_open->Ca_in Influx PIP2 PIP₂ PIP2->TRPM8 Required for activity PLC PLC PLC->PIP2 Hydrolyzes GPCR GPCR Gq Gαq GPCR->Gq Menthol Menthol / Cold Menthol->TRPM8 Activates Compound 4-bromo-N-methyl-N-phenylbenzamide (Antagonist) Compound->TRPM8_open Inhibits Ca_out Ca²⁺ (extracellular) Ca_out->TRPM8_open Gq->PLC

Caption: TRPM8 channel activation and inhibition pathway.

Detailed Protocol

Materials and Reagents:

  • Cell Line: HEK-hTRPM8 cells cultured on glass coverslips.

  • Patch-Clamp Rig: Microscope, micromanipulator, amplifier (e.g., Axopatch 200B), and data acquisition system.[13]

  • Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.

  • Extracellular (Bath) Solution (in mM): 150 NaCl, 1 MgCl₂, 10 HEPES; pH 7.4 with NaOH.[12]

  • Intracellular (Pipette) Solution (in mM): 150 NaCl, 5 MgCl₂, 5 EGTA, 10 HEPES; pH 7.4 with NaOH.[12]

  • Agonist and Antagonist Solutions: Prepared in the extracellular solution.

Procedure:

  • Cell Preparation:

    • Place a coverslip with adherent HEK-hTRPM8 cells in the recording chamber on the microscope stage.

    • Perfuse the chamber with the extracellular solution.

  • Obtaining a Whole-Cell Recording:

    • Approach a single, healthy-looking cell with the glass pipette.

    • Apply gentle suction to form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Current Recording:

    • Clamp the membrane potential at a holding potential of 0 mV or -60 mV.[12]

    • Apply a voltage protocol, such as a voltage step from -80 mV to +120 mV, to elicit TRPM8 currents.[12]

    • Establish a stable baseline current.

  • Compound Application:

    • Perfuse the chamber with the extracellular solution containing the TRPM8 agonist (e.g., 100 µM menthol) to obtain a stable, maximal current.

    • Once the agonist-evoked current is stable, co-apply the agonist with increasing concentrations of 4-bromo-N-methyl-N-phenylbenzamide.

    • Allow the current to reach a new steady state at each antagonist concentration.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage (e.g., +100 mV) for each condition.

    • Calculate the percent inhibition of the agonist-induced current at each concentration of the test compound.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC₅₀ value.

ParameterRecommended Condition
Cell LineHEK293-hTRPM8 on glass coverslips
Recording ModeWhole-cell voltage-clamp
Holding Potential0 mV or -60 mV
Voltage ProtocolSteps from -80 mV to +120 mV
TRPM8 Agonist (Menthol)100 µM
Data AcquisitionFilter at 1 kHz, digitize at 5 kHz

Trustworthiness and Self-Validation

The protocols described herein incorporate self-validating systems to ensure data integrity.

  • Positive and Negative Controls: In the calcium influx assay, wells with agonist alone (positive control) and vehicle alone (negative control) are essential for data normalization. For electrophysiology, recordings of agonist-induced currents before antagonist application serve as the internal positive control for each cell.

  • Reference Compound: The use of a well-characterized TRPM8 antagonist, such as AMTB, as a reference compound allows for the validation of the assay performance and provides a benchmark for the potency of novel compounds.[3][5]

  • Orthogonal Assays: Employing two distinct methodologies (calcium imaging and electrophysiology) provides orthogonal validation. A compound that demonstrates dose-dependent inhibition in both assays is a high-confidence hit.

Conclusion and Future Directions

The provided protocols offer a comprehensive framework for the in vitro evaluation of 4-bromo-N-methyl-N-phenylbenzamide as a putative TRPM8 antagonist. The high-throughput calcium influx assay is ideal for initial screening and structure-activity relationship (SAR) studies, while the whole-cell patch-clamp technique provides detailed mechanistic insights and confirms the mode of action. Successful identification of TRPM8 antagonistic activity for this compound would warrant further investigation into its selectivity against other TRP channels and its potential therapeutic efficacy in preclinical models of neuropathic pain and cancer.

References

  • B'SYS. (n.d.). HEK TRPM8 Cell Line. Retrieved from [Link]

  • Li, Q., et al. (2022). AMTB, a TRPM8 antagonist, suppresses growth and metastasis of osteosarcoma through repressing the TGFβ signaling pathway. Cell Death & Disease, 13(3), 287. Retrieved from [Link]

  • Gómez-Monterrey, I., et al. (2023). β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity. International Journal of Molecular Sciences, 24(19), 14909. Retrieved from [Link]

  • Valadez-Vega, C., et al. (2023). Therapeutic potential of TRPM8 channels in cancer treatment. Frontiers in Physiology, 14, 1150401. Retrieved from [Link]

  • Brauchi, S., et al. (2004). Clues to understanding cold sensation: Thermodynamics and electrophysiological analysis of the cold receptor TRPM8. Proceedings of the National Academy of Sciences, 101(43), 15494-15499. Retrieved from [Link]

  • Gketsopoulou, A., et al. (2022). In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening. International Journal of Molecular Sciences, 23(4), 2070. Retrieved from [Link]

  • Gketsopoulou, A., et al. (2022). In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening. PubMed, 35216186. Retrieved from [Link]

  • González-Muñiz, R., et al. (2025). Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives. Open Exploration, 2, 1-17. Retrieved from [Link]

  • Bamps, D., et al. (2025). Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. eLife, 12, e81735. Retrieved from [Link]

  • Rohács, T., et al. (2005). Functional Control of Cold- and Menthol-Sensitive TRPM8 Ion Channels by Phosphatidylinositol 4,5-Bisphosphate. Journal of Neuroscience, 25(7), 1693-1703. Retrieved from [Link]

  • Thiel, G., et al. (2018). Characterisation of TRPM8 as a pharmacophore receptor. ResearchGate. Retrieved from [Link]

  • Andrews, M. D., et al. (2015). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 6(5), 535-540. Retrieved from [Link]

  • González-Muñiz, R., et al. (2021). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. International Journal of Molecular Sciences, 22(5), 2370. Retrieved from [Link]

  • Sherk, A. B., et al. (2021). Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. ACS Medicinal Chemistry Letters, 12(4), 606-612. Retrieved from [Link]

  • Mergler, S., et al. (2007). Transient receptor potential channel TRPM8 agonists stimulate calcium influx and neurotensin secretion in neuroendocrine tumor cells. Neuroendocrinology, 85(4), 226-236. Retrieved from [Link]

  • Rohács, T. (2013). Regulation of TRPM8 channel activity. Channels, 7(5), 332-340. Retrieved from [Link]

  • De la Torre-Martinez, R., & González-Muñiz, R. (2019). Recent Progress in TRPM8 Modulation: An Update. Molecules, 24(11), 2095. Retrieved from [Link]

  • Voets, T., et al. (2011). Voltage- and cold-dependent gating of single TRPM8 ion channels. The Journal of general physiology, 137(4), 361-375. Retrieved from [Link]

  • Thiel, G., & Rössler, O. G. (2024). Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun. International Journal of Molecular Sciences, 25(11), 5897. Retrieved from [Link]

  • Zholos, A. V. (2018). Electrophysiological Methods for the Study of TRP Channels. In TRP Channels. CRC Press/Taylor & Francis. Retrieved from [Link]

  • González-Muñiz, R., et al. (2021). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. PubMed, 33673444. Retrieved from [Link]

  • Yee, N. S. (2020). TRP Channels in Digestive Tract Cancers. ResearchGate. Retrieved from [Link]

  • Bamps, D., et al. (2024). Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. eLife, 12, RP81735. Retrieved from [Link]

  • Valero, M., et al. (2012). TRPM8 Ion Channels Differentially Modulate Proliferation and Cell Cycle Distribution of Normal and Cancer Prostate Cells. PLoS ONE, 7(12), e51825. Retrieved from [Link]

  • Bamps, D., et al. (2024). Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. bioRxiv. Retrieved from [Link]

  • González-Muñiz, R., et al. (2025). Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives. Open Exploration, 2, 1-17. Retrieved from [Link]

  • Knowlton, W. M., et al. (2011). Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice. PLoS ONE, 6(9), e25894. Retrieved from [Link]

  • González-Muñiz, R., et al. (2021). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. Semantic Scholar. Retrieved from [Link]

Sources

Application Note: 4-Bromo-N-methyl-N-phenylbenzamide as a Divergent Chemical Precursor in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the landscape of modern organic synthesis and drug discovery, the strategic selection of chemical building blocks dictates the efficiency of library generation. 4-Bromo-N-methyl-N-phenylbenzamide (CAS: 346690-27-5) is a highly versatile, dual-functional precursor. Structurally, it features a twisted conformation with a dihedral angle of approximately 58.63° between its phenyl rings[1]. This non-planarity not only influences its interaction with biological targets (such as viral replication enzymes) but also breaks orbital symmetry, enhancing its reactivity in transition-metal-catalyzed transformations[1].

As a Senior Application Scientist, I approach this molecule not just as an intermediate, but as a divergent hub. It possesses two orthogonal reactive sites:

  • The Aryl Bromide Moiety: A prime electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Tertiary Amide Group: A robust directing group for transition-metal-catalyzed or promoter-regulated C(sp2)-H functionalization, while the N-methyl substitution prevents unwanted N-arylation or N-bromination side reactions[2].

Physicochemical Profiling

Before deploying this precursor in automated or continuous flow systems, understanding its baseline properties is critical for solvent selection and reaction engineering[1],[3].

Table 1: Key Physicochemical Properties

PropertyValueSynthetic Implication
Molecular Formula C₁₄H₁₄BrNODefines stoichiometric mass balances.
Molecular Weight 290.16 g/mol Standardized for molarity calculations.
Appearance Yellow to off-white solidVisual cue for purity; impurities often darken.
Isotopic Signature ~1:1 ratio at m/z 290/292Critical for LC-MS self-validation workflows.
Solubility DCM, THF, HFIP, TolueneBroad compatibility with biphasic and continuous flow setups[4].

Mechanistic Pathways & Synthetic Utility

The true value of 4-bromo-N-methyl-N-phenylbenzamide lies in its ability to undergo orthogonal transformations depending on the catalytic system applied. The diagram below illustrates the divergent synthetic pathways accessible from this single precursor.

Synthesis_Pathways Precursor 4-bromo-N-methyl- N-phenylbenzamide (Central Precursor) Pd_Coupling Pd-Catalyzed Cross-Coupling Precursor->Pd_Coupling Aryl Bromide Activation CH_Activation Directed C(sp2)-H Functionalization Precursor->CH_Activation Amide Directing Group Photoredox Photoredox Catalysis Precursor->Photoredox N-Methyl Oxidation Biaryl Biaryl / Arylamine Derivatives Pd_Coupling->Biaryl Suzuki / Buchwald Conditions Ortho_Br Ortho-Brominated Benzanilides CH_Activation->Ortho_Br NBS, HFIP Promoter Dealkyl Dealkylated / Acylated Amides Photoredox->Dealkyl Visible Light, Photocatalyst

Caption: Figure 1: Divergent synthetic applications of 4-bromo-N-methyl-N-phenylbenzamide.

Experimental Protocols & Self-Validating Workflows

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Synthesis of the Precursor via Acylation

Objective: Generate high-purity 4-bromo-N-methyl-N-phenylbenzamide for downstream library synthesis[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve N-methylaniline (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Base Addition: Add Triethylamine (Et₃N, 1.5 equiv, 15 mmol). Causality: Et₃N acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Acylation: Cool the mixture to 0 °C. Dropwise, add 4-bromobenzoyl chloride (1.1 equiv, 11 mmol) dissolved in DCM (10 mL). Causality: Low temperature controls the exothermic acylation, minimizing the formation of dark, polymerized impurities.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • In-Process Validation: Spot the reaction on a TLC plate (Hexane/EtOAc 4:1). The disappearance of the N-methylaniline spot (UV active, lower Rf) and the appearance of a new, higher Rf spot confirms conversion.

  • Workup: Quench with 1M HCl (20 mL) to remove unreacted amine. Wash the organic layer with saturated aqueous NaHCO₃ (20 mL) to remove unreacted acyl chloride (as benzoic acid). Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Final Validation: LC-MS analysis must show a distinct doublet peak at m/z 290.0 and 292.0 [M+H]⁺ (1:1 ratio), confirming the presence of the bromine isotope signature.

Protocol B: Site-Selective C(sp2)-H Bromination

Objective: Utilize the tertiary amide as a directing group to achieve ortho-bromination on the aniline ring[2].

Step-by-Step Methodology:

  • Preparation: To a sealed tube, add 4-bromo-N-methyl-N-phenylbenzamide (0.1 mmol, 29 mg) and N-Bromosuccinimide (NBS, 0.12 mmol, 21.4 mg).

  • Solvent & Promoter: Add Hexafluoro-2-propanol (HFIP, 1 mL) and Trifluoroacetic anhydride (TFAA, 0.12 mmol, 17 μL). Causality: HFIP is a critical choice here. As a strong hydrogen-bond donor, it activates the carbonyl groups of NBS, dramatically enhancing the electrophilicity of the bromine atom. TFAA acts as a promoter to further drive the regioselectivity[2].

  • Reaction: Seal the tube and stir at 85 °C for 5 hours.

  • In-Process Validation: Monitor via TLC (DCM:MeOH 900:1).

  • Purification: Concentrate the residue under reduced pressure and purify via silica gel column chromatography.

  • Final Validation: ¹H NMR (400 MHz, CDCl₃) must show the loss of one aromatic proton on the aniline ring, confirming successful ortho-C-H functionalization. Yields typically reach ~75%[2].

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Elaborate the aryl bromide moiety into a biaryl system while leaving the amide intact.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 4-bromo-N-methyl-N-phenylbenzamide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst degradation.

  • Solvent System: Add a degassed mixture of Toluene/H₂O (4:1, 10 mL). Causality: Water is essential to dissolve the K₂CO₃, facilitating the formation of the reactive hydroxyl-boronate complex required for the transmetalation step.

  • Reaction: Heat at 90 °C under N₂ for 12 hours.

  • In-Process Validation: The reaction mixture will transition from a clear yellow solution to a dark suspension. The precipitation of black Pd(0) visually indicates the depletion of the aryl bromide and the end of the catalytic cycle.

  • Workup & Validation: Extract with EtOAc, dry, and concentrate. Confirm the biaryl product mass (m/z 288.1 [M+H]⁺) via LC-MS, noting the complete disappearance of the bromine isotopic doublet.

Quantitative Data Summary

The table below consolidates the expected quantitative outcomes of the divergent pathways based on established literature parameters.

Table 2: Comparative Reaction Yields and Conditions

Reaction PathwayReagents / CatalystKey SolventTemp / TimeExpected YieldRef
Precursor Synthesis 4-bromobenzoyl chloride, Et₃NDCM0 °C to RT, 4h80 - 95%[1],
C(sp2)-H Bromination NBS, TFAAHFIP85 °C, 5h75%[2]
Photoredox Dealkylation Visible Light, PhotocatalystVariableRT, 12hUp to 94%[5]
Suzuki Cross-Coupling Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃Toluene/H₂O90 °C, 12h85 - 98%General

References

  • Chemical Properties and Synthesis of 4-bromo-N-methyl-N-phenylbenzamide Source: EvitaChem URL
  • Assessing Sodium Amide Reagents for Ester Amidations in Deep Eutectic Solvents in Continuous Flow Source: ACS Sustainable Chemistry & Engineering URL
  • Switchable Site-Selective Benzanilide C(sp2)
  • Source: Synthesis (Thieme Connect)
  • Organic Photoredox Catalyzed Dealkylation/Acylation of Tertiary Amides Source: RSC Advances URL

Sources

Application Note: High-Resolution NMR Sample Preparation for 4-Bromo-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Introduction & Chemical Context

4-bromo-N-methyl-N-phenylbenzamide (MW ≈ 290.15 g/mol ) is a halogenated tertiary benzamide frequently utilized as a core intermediate in site-selective C(sp²)–H functionalization and photoredox catalysis[1]. Typically isolated as a yellow solid (mp 60–66 °C)[1], structural confirmation of this molecule relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

As a Senior Application Scientist, I cannot overstate the importance of treating NMR sample preparation as a precision analytical technique rather than a routine chore. Every physical parameter—from solvent volume to solution viscosity—directly modulates the magnetic environment of the analyte. Poor sample preparation will obscure critical J -coupling splitting patterns, induce baseline artifacts, and compromise downstream structural elucidation.

Quantitative Sample Parameters

To achieve optimal signal-to-noise (S/N) ratios without sacrificing spectral resolution, adhere to the following standardized parameters for 5 mm NMR probes.

Parameter¹H NMR Acquisition¹³C NMR Acquisition
Optimal Analyte Mass 5 – 20 mg30 – 50 mg
Deuterated Solvent Volume 0.6 mL0.6 mL
Analyte Concentration ~8 – 33 mg/mL~50 – 83 mg/mL
NMR Tube Outer Diameter 5 mm5 mm
Target Liquid Depth 4.0 – 5.0 cm4.0 – 5.0 cm
Internal Reference TMS (0.03% v/v)TMS (0.03% v/v)

Note: Deuterated chloroform (CDCl₃) is the preferred solvent due to the excellent solubility profile of non-polar to moderately polar benzamides[2].

Mechanistic Causality in Experimental Design

Do not simply follow steps blindly; understanding the physics behind the protocol ensures reliable data generation.

  • The Causality of Solvent Volume (0.6 mL): A common error is using too little solvent to artificially boost sample concentration. If the solvent volume is below 0.6 mL (creating a liquid column shorter than ~4.0 cm), the air-liquid meniscus will fall dangerously close to the active volume of the [3]. Because the magnetic susceptibility of the liquid solvent differs drastically from that of the air vapor phase, this interface creates severe local magnetic field gradients[3]. These gradients make it impossible to properly shim the B0​ field, resulting in distorted, broadened peaks[3].

  • The Causality of Concentration Limits: While higher concentrations increase the S/N ratio for insensitive nuclei like ¹³C, exceeding 50 mg/mL for small molecules can be highly detrimental to ¹H NMR[4]. High concentrations increase the macroscopic viscosity of the solution. According to the Stokes-Einstein-Debye equation, increased viscosity slows the molecular tumbling rate of the benzamide, which in turn decreases the transverse relaxation time ( T2​ )[2]. A shorter T2​ directly translates to broader NMR linewidths[2].

  • The Causality of Particulate Filtration: 4-bromo-N-methyl-N-phenylbenzamide is a crystalline solid[1]. If the sample is not completely dissolved, suspended micro-particulates will remain in the solution[5]. These solid particles act as point-source magnetic susceptibility gradients, distorting the magnetic field locally around each particle[6]. This causes asymmetric line broadening that cannot be corrected by any amount of automated or manual shimming[6].

Step-by-Step Preparation Protocol (A Self-Validating System)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Analyte Weighing

  • Action: Accurately weigh 5–20 mg of 4-bromo-N-methyl-N-phenylbenzamide for ¹H NMR into a clean, dry borosilicate glass vial[2][5].

  • Validation: Verify the analytical balance is zeroed and calibrated. The mass must be precisely known to prevent accidental over-concentration[2].

Step 2: Solvent Addition & Dissolution

  • Action: Add exactly 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal standard) to the vial[2][4]. Vortex or sonicate gently until no solid is visible.

  • Validation: Hold the vial against a bright light source. The solution must be perfectly clear, homogeneous, and free of refractive striations.

Step 3: Filtration (Critical Step)

  • Action: Pack a tight, 2 mm plug of glass wool into a glass Pasteur pipette. Pass the dissolved sample through this filter directly into a high-quality (e.g., Wilmad or Norell) 5 mm NMR tube[6].

  • Validation: Measure the filtered solution inside the NMR tube; it must have a liquid height of exactly 4.0 to 5.0 cm[2].

Step 4: Tube Preparation & Cleaning

  • Action: Cap the NMR tube securely. Wipe the exterior wall of the tube with a lint-free tissue (Kimwipe) moistened with ethanol to remove fingerprints, oils, and dust[2].

  • Validation: Inspect the tube for any micro-scratches or residual lint. The glass must be pristine to prevent probe contamination and spinning artifacts[4].

Step 5: Spectrometer Insertion & Tuning

  • Action: Insert the tube into the spinner turbine using a depth gauge (typically set to 4.2 cm from the base). Lower into the spectrometer, lock onto the deuterium signal of CDCl₃, shim the Z-axis gradients, and acquire the spectrum[2].

  • Validation: A successful lock will show a stable, high-level signal. A successful shim will yield a TMS reference peak with a full width at half maximum (FWHM) of <1.0 Hz.

Workflow Visualization

NMR_Workflow Start 1. Weigh Analyte (5-20 mg for ¹H NMR) Solvent 2. Add Deuterated Solvent (0.6 mL CDCl₃ + TMS) Start->Solvent Dissolve 3. Vortex / Sonicate (Ensure Homogeneity) Solvent->Dissolve Filter 4. Filter Particulates (Glass Wool Plug) Dissolve->Filter Transfer 5. Transfer to 5mm Tube (Depth ~4.0 - 5.0 cm) Filter->Transfer Acquire 6. Lock, Shim & Acquire (Optimize Homogeneity) Transfer->Acquire

Figure 1: Step-by-step workflow for the preparation and acquisition of an NMR sample.

References[5] Title: NMR Sample Preparation | Chemical Instrumentation Facility

Source: Iowa State University URL:[Link][4] Title: Small molecule NMR sample preparation Source: Georgia Tech NMR Center URL:[Link][3] Title: Sample Preparation - Max T. Rogers NMR Source: Michigan State University URL:[Link][2] Title: How To Prepare And Run An NMR Sample Source: ALWSCI Technologies URL: [Link][1] Title: Organic Photoredox Catalyzed Dealkylation/Acylation of Tertiary Amines Source: Royal Society of Chemistry URL:[Link][6] Title: Sample Preparation & NMR Tubes | Chemical Research Support Source: Weizmann Institute of Science URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of 4-bromo-N-methyl-N-phenylbenzamide in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation troubleshooting. This guide addresses the physicochemical challenges associated with 4-bromo-N-methyl-N-phenylbenzamide , a highly lipophilic, non-ionizable synthetic compound.

Compound Profiling & Causality Analysis

Before troubleshooting, it is critical to understand the molecular causality of the compound's insolubility:

  • Structural Bottlenecks: The compound features a benzamide core with a 4-bromo substitution and an N-methyl-N-phenyl group. The bulky bromophenyl and N-methyl-N-phenyl moieties create a massive hydrophobic surface area.

  • Lack of Ionizability: The tertiary amide lacks a hydrogen bond donor. Furthermore, the lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl group, rendering it non-basic. Consequently, the molecule remains strictly neutral across the entire physiological pH range (pH 1–10).

  • Classification: It exhibits classic Biopharmaceutical Classification System (BCS) Class II/IV behavior—characterized by high lipophilicity, high crystalline lattice energy, and extremely poor aqueous dissolution[1].

Diagnostic Flowchart

Diagnostic_Flowchart A 4-bromo-N-methyl-N-phenylbenzamide (Aqueous Insolubility) B Are ionizable groups present? (Can we adjust pH?) A->B C No. Tertiary amide & Halogen. Neutral, highly lipophilic. B->C Structural Analysis D Select Solubilization Strategy C->D E In Vitro Assays (DMSO / PEG400 / Tween 80) D->E Low Volume Assays F Parenteral / IP Dosing (HP-β-CD Complexation) D->F Biocompatible Injection G Oral Administration (SMEDDS Formulation) D->G High Dose / PK Studies

Decision tree for selecting a solubilization strategy based on assay requirements.

Troubleshooting Guides

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into PBS or cell culture media?

  • Causality: This is a classic "solvent shift" precipitation. 4-bromo-N-methyl-N-phenylbenzamide has a high LogP. When transitioning from a low dielectric constant solvent (DMSO) to a high dielectric constant aqueous buffer, the hydrophobic effect forces the drug molecules to aggregate rapidly to minimize contact with water[2].

  • Solution: Do not perform direct, single-step dilutions. Use a step-down co-solvent approach. Pre-mix the DMSO stock with a surfactant (e.g., Tween 80) and a secondary co-solvent (e.g., PEG 400) before slowly introducing the aqueous phase dropwise under continuous vortexing.

Q2: I attempted to increase solubility by lowering the pH with 0.1 N HCl, but the compound remains insoluble. Why did pH adjustment fail?

  • Causality: pH adjustment and salt formation are only effective for molecules with ionizable basic or acidic centers[1]. Because the amide nitrogen in your compound is tertiary and its lone pair is tied up in resonance with the carbonyl, it cannot be protonated.

  • Solution: Abandon pH-driven strategies. Shift to macrocyclic encapsulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin's hydrophobic inner cavity will physically shield the lipophilic bromophenyl and N-methyl-N-phenyl groups from the aqueous environment.

Q3: We are seeing highly variable and low systemic exposure in our in vivo pharmacokinetic (PK) studies after oral gavage. How can we improve oral bioavailability?

  • Causality: The compound exhibits dissolution-rate limited absorption. The high crystalline lattice energy prevents the drug from dissolving in gastrointestinal fluids, meaning it passes through the GI tract unabsorbed[1].

  • Solution: Formulate the drug as a Self-Microemulsifying Drug Delivery System (SMEDDS). SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form oil-in-water microemulsions (droplets <50 nm) upon mild agitation in the GI tract[3]. This bypasses the dissolution step entirely, presenting the drug to the intestinal mucosa in a pre-solubilized, highly absorbable state[4].

Quantitative Data: Vehicle Comparison
Vehicle SystemSolubilization MechanismApparent Solubility (mg/mL)Primary Application
Water / PBS (pH 7.4) Baseline< 0.001None (Insoluble)
100% DMSO Co-solvent> 50.0Stock solution storage
10% DMSO / 90% PBS Co-solvent0.05Biochemical / In vitro assays
20% HP-β-CD in Saline Inclusion Complexation2.5 - 5.0IV / IP dosing in rodents
SMEDDS Formulation Micellar / Emulsion15.0 - 25.0Oral gavage / PK studies
Experimental Protocols (Self-Validating Workflows)
Protocol 1: HP-β-CD Inclusion Complexation (For IV/IP Administration)

HPBCD_Workflow Step1 1. Prepare 20% w/v HP-β-CD in Saline Step2 2. Add API Powder (Excess amount) Step1->Step2 Step3 3. Sonicate @ 45°C (60 mins) Step2->Step3 Step4 4. Orbital Shaking (24 hrs, RT) Step3->Step4 Step5 5. Filter (0.22 µm) & HPLC QC Step4->Step5

Step-by-step workflow for HP-β-CD inclusion complexation.

Methodology:

  • Preparation: Dissolve 20% (w/v) HP-β-CD in sterile 0.9% saline. Ensure complete dissolution before proceeding.

  • API Addition: Add 4-bromo-N-methyl-N-phenylbenzamide powder to the solution at a target concentration higher than expected solubility (e.g., 10 mg/mL) to ensure saturation.

  • Thermal Sonication: Sonicate the suspension in a water bath at 45°C for 60 minutes. The thermal energy helps break the crystalline lattice, allowing the cyclodextrin cavity to encapsulate the hydrophobic moieties.

  • Equilibration: Transfer the vial to an orbital shaker. Shake at 150 rpm for 24 hours at room temperature to reach thermodynamic equilibrium.

  • Filtration & Validation (Critical): Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed API. Self-Validation Step: Do not dose animals blindly. Quantify the exact dissolved API concentration in the filtrate using HPLC-UV against a known standard curve.

Protocol 2: SMEDDS Preparation (For Oral Administration)

Methodology:

  • Excipient Blending: Create an isotropic mixture consisting of an oil phase (e.g., Capryol 90, 20% w/w), a primary surfactant (e.g., Cremophor EL / Kolliphor EL, 50% w/w), and a co-surfactant (e.g., Transcutol HP, 30% w/w)[3].

  • API Solubilization: Add the API powder directly to the SMEDDS pre-concentrate. Vortex vigorously and heat to 40°C until the powder is completely dissolved and the mixture is optically clear.

  • Self-Validation Step (Emulsification Test): Drop 100 µL of the loaded SMEDDS into 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild magnetic stirring. The mixture should spontaneously form a clear or slightly bluish, transparent microemulsion within 60 seconds. Confirm droplet size (<50 nm) using Dynamic Light Scattering (DLS)[3].

Frequently Asked Questions (FAQs)

Q: Can I heat the DMSO stock to force the compound into solution faster? A: Yes, mild heating (up to 50°C) is acceptable and will not degrade the stable benzamide core. However, if the solution cools back to room temperature and the concentration exceeds the thermodynamic solubility limit, the compound will slowly crystallize out. Always verify stocks before use.

Q: Is it possible to use a lipid nanoparticle (LNP) instead of SMEDDS? A: While LNPs are excellent for nucleic acids and certain drugs[2], they require complex microfluidic manufacturing. For a highly lipophilic, low-molecular-weight small molecule like this, SMEDDS provides a much simpler, thermodynamically stable, and highly scalable alternative that achieves the same oral bioavailability goals.

References
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Scientific Research and Technology. 1

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information (PMC). 2

  • SELF-MICRO EMULSIFYING DRUG DELIVERY SYSTEMS (SMEDDS): A REVIEW ON PHYSICO-CHEMICAL AND BIOPHARMACEUTICAL ASPECTS. Journal of Drug Delivery and Therapeutics. 4

  • A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats. National Center for Biotechnology Information (PMC). 3

Sources

Catalyst Optimization Support Center: 4-Bromo-N-methyl-N-phenylbenzamide Cross-Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with optimizing palladium (Pd) catalyst loadings for the cross-coupling of 4-bromo-N-methyl-N-phenylbenzamide .

While this substrate is a highly valuable pharmaceutical intermediate[1], the Lewis basic nature of its tertiary amide functionality often complicates standard coupling protocols (such as Suzuki-Miyaura or Buchwald-Hartwig reactions). This guide provides field-proven troubleshooting insights, self-validating experimental workflows, and kinetic rationales to help you drive your catalyst loading from an inefficient 5 mol% down to commercially viable parts-per-million (ppm) levels[2].

Part 1: Troubleshooting & Causality FAQs

Q1: My Suzuki-Miyaura coupling of 4-bromo-N-methyl-N-phenylbenzamide stalls at 50% conversion when using 5 mol% Pd(PPh3​)4​ . Why does a high catalyst load lead to stalling? Analysis: Stalling at partial conversion with high catalyst loading is a classic symptom of catalyst speciation issues and off-cycle trapping[2]. Following the oxidative addition of the C-Br bond, the resulting Pd(II)-aryl intermediate is highly electrophilic. The carbonyl oxygen of the N-methyl-N-phenylbenzamide moiety can competitively coordinate to the Pd(II) center, displacing labile ligands like triphenylphosphine ( PPh3​ ). This creates a stable, inactive off-cycle resting state. Furthermore, high initial concentrations of Pd(0) can lead to rapid aggregation into inactive Pd black before transmetalation can occur. Solution: Transition from Pd(PPh3​)4​ to a preformed Pd(II) precatalyst utilizing sterically demanding dialkylbiarylphosphine ligands (e.g., XPhos or SPhos)[3]. The steric bulk of these ligands prevents the amide oxygen from coordinating to the metal center, keeping the catalyst on-cycle and allowing you to drastically reduce the loading.

Q2: How do I determine the absolute minimum catalyst loading required without sacrificing the reaction rate? Analysis: Relying on arbitrary "mol %" assignments often masks underlying catalytic inefficiencies; in many standard reactions, there are 108 times more solvent molecules than the limiting reagent, which heavily influences catalyst speciation[2]. Solution: You must conduct a systematic catalyst titration study. Start by evaluating the reaction kinetics at 1.0 mol%, then sequentially halve the concentration (0.5%, 0.25%, 0.1%). The optimal loading is the lowest concentration that maintains a linear initial rate without exhibiting an induction period. Utilizing well-defined palladacycle precatalysts (e.g., Buchwald G3/G4 precatalysts) ensures that every molecule of Pd enters the catalytic cycle, routinely allowing optimization down to 100–500 ppm[3][4].

Q3: I am observing significant protodehalogenation (formation of N-methyl-N-phenylbenzamide) instead of the cross-coupled product. How does catalyst loading affect this? Analysis: Protodehalogenation occurs when the rate of transmetalation is significantly slower than oxidative addition. The long-lived Pd(II)-aryl intermediate eventually undergoes protonation (often from trace water or boronic acid degradation). Paradoxically, high catalyst loadings exacerbate this by rapidly consuming the aryl bromide, creating a massive buildup of the vulnerable Pd(II) intermediate. Solution: Lowering the catalyst loading reduces the steady-state concentration of the Pd(II)-aryl species. Combine a reduced catalyst load (e.g., 0.1 mol%) with an aggressive transmetalating environment—such as using 1.5 equivalents of boronic acid and a stronger, more soluble base like K3​PO4​ —to ensure transmetalation outcompetes the debromination pathway[3].

Part 2: Mechanistic & Workflow Visualizations

To successfully optimize your system, you must understand where the catalyst is resting and how your experimental workflow addresses it.

MechanisticPathway Pd0 Pd(0)L2 Active Catalyst OxAdd Pd(II)(Ar)BrL2 Oxidative Addition Pd0->OxAdd 4-bromo-N-methyl- N-phenylbenzamide OffCycle Pd(II)-Amide Complex (Off-Cycle Resting State) OxAdd->OffCycle Amide Coordination (Low Ligand Sterics) TransMet Pd(II)(Ar)(Ar')L2 Transmetalation OxAdd->TransMet Boronic Acid + Base OffCycle->OxAdd High Ligand Sterics (e.g., XPhos) Product Coupled Product + Pd(0)L2 TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle highlighting the off-cycle resting state caused by amide coordination.

CatalystOptimization Start Initial Catalyst Screening (5 mol% Pd) Eval Evaluate Conversion & Impurity Profile Start->Eval Ligand Optimize Ligand (e.g., Dialkylbiarylphosphines) Eval->Ligand Low Yield/Side Rxns Load Titrate Pd Loading (Reduce to 0.1 - 1 mol%) Eval->Load High Yield Ligand->Eval Kinetics Kinetic Profiling (Identify resting state) Load->Kinetics Success Optimized Protocol (High Turnover Number) Kinetics->Success

Iterative workflow for optimizing Pd catalyst loading in cross-coupling reactions.

Part 3: Self-Validating Experimental Protocol

To optimize the catalyst loading reliably, the experimental setup must be self-validating. This protocol utilizes an internal standard (1,3,5-trimethoxybenzene) to ensure absolute mass balance. If the sum of the product, unreacted starting material, and known byproducts falls below 95%, the system immediately alerts the researcher to the formation of invisible oligomers or volatile degradation products.

Objective: Titrate Pd loading for the Suzuki-Miyaura coupling of 4-bromo-N-methyl-N-phenylbenzamide with phenylboronic acid.

Step 1: Preparation of Standardized Solutions

  • In a nitrogen-filled glovebox, prepare a 0.5 M stock solution of 4-bromo-N-methyl-N-phenylbenzamide in anhydrous THF.

  • Add exactly 0.1 equivalents of 1,3,5-trimethoxybenzene to the stock solution as the internal quantitative standard.

  • Prepare a 0.01 M stock solution of the chosen precatalyst (e.g., XPhos Pd G3) in anhydrous THF to allow for precise micro-dosing.

Step 2: Reaction Execution (Titration Array)

  • Equip four oven-dried 10 mL Schlenk tubes with magnetic stir bars.

  • To each tube, add 1.5 equivalents of phenylboronic acid and 2.0 equivalents of anhydrous K3​PO4​ .

  • Dispense 2.0 mL of the aryl bromide stock solution (1.0 mmol) into each tube.

  • Using the catalyst stock solution, dose the tubes to achieve final Pd loadings of: 1.0 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol% (500 ppm) .

  • Seal the tubes, remove from the glovebox, and heat to 65 °C under vigorous stirring (800 rpm) to negate mass transfer limitations.

Step 3: Quenching and Kinetic Analysis

  • At intervals of 30 min, 1 h, 2 h, and 4 h, extract a 50 µL aliquot from each tube using a micro-syringe.

  • Immediately quench the aliquot into 1 mL of acetonitrile containing a silica-supported metal scavenger (e.g., SiliaMetS Thiol). Causality Note: This instantly strips the Pd from the reaction, preventing ex-vivo coupling inside the HPLC vial which would artificially inflate yield data.

  • Filter through a 0.2 µm PTFE syringe filter and analyze via HPLC-UV.

  • Calculate the absolute mass balance against the 1,3,5-trimethoxybenzene peak.

Part 4: Quantitative Data Presentation

The following table summarizes a typical optimization trajectory for this substrate, demonstrating how ligand selection and precatalyst design enable drastic reductions in catalyst loading while actually improving the reaction profile[3][4].

Table 1: Optimization of Pd Catalyst Loading for 4-Bromo-N-methyl-N-phenylbenzamide Coupling

EntryCatalyst SystemLoadingBase / SolventTime (h)Conversion (%)Debromination (%)
1 Pd(PPh3​)4​ 5.0 mol% K2​CO3​ / Toluene125512
2 Pd(OAc)2​ / XPhos1.0 mol% K3​PO4​ / THF4>99<1
3 Pd(OAc)2​ / XPhos0.1 mol% K3​PO4​ / THF698<1
4XPhos Pd G3 (Precatalyst)0.05 mol% (500 ppm) K3​PO4​ / THF1296<1

Note: Entry 1 suffers from off-cycle amide coordination and rapid Pd aggregation. Entries 2-4 utilize the bulky XPhos ligand to shield the Pd center, allowing the loading to be reduced by a factor of 100 while maintaining excellent yields and suppressing protodehalogenation.

References

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development, ACS Publications URL:[Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry Source: Organic Process Research & Development, ACS Publications URL:[Link]

  • Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation Source: PMC, National Institutes of Health (NIH) URL:[Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature Source: Catalysts, MDPI (via Heriot-Watt University) URL:[Link]

Sources

Preventing thermal degradation of 4-bromo-N-methyl-N-phenylbenzamide during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who require rigorous, field-proven strategies to maintain the structural integrity of pharmaceutical intermediates.

4-bromo-N-methyl-N-phenylbenzamide presents specific storage challenges. While the aromatic ring provides baseline stability, the combination of a halogenated moiety and a tertiary amide bond requires precise environmental control. This guide synthesizes chemical kinetics, mechanistic causality, and self-validating protocols to help you troubleshoot and prevent thermal degradation.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does 4-bromo-N-methyl-N-phenylbenzamide degrade at room temperature over long-term storage? A: The primary driver of degradation at ambient temperatures is not purely thermal decomposition, but rather thermally accelerated amide hydrolysis . While tertiary amides are generally stable due to resonance stabilization, the presence of trace atmospheric moisture combined with thermal energy provides the activation energy required for water to act as a nucleophile. As outlined in 1, water attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, cleaving the C-N bond to yield 4-bromobenzoic acid and N-methylaniline.

Q2: Does the bromine atom make the compound more susceptible to thermal stress? A: Indirectly, yes. The para-bromo substitution exerts an electron-withdrawing inductive effect on the benzene ring. This slightly increases the electrophilicity of the carbonyl carbon, making it marginally more susceptible to nucleophilic attack by water compared to unsubstituted benzamides. However, the C-Br bond itself is highly resistant to purely thermal cleavage at standard storage temperatures[2]. True debromination usually requires photolytic stress (UV exposure) or transition metal catalysis.

Q3: How do ambient humidity and heat interact to destroy my sample? A: Heat and moisture act synergistically. According to Arrhenius kinetics, elevated temperatures exponentially increase the reaction rate constant of hydrolysis. Storing the compound at 25°C with 60% relative humidity (RH) allows moisture to permeate standard packaging, initiating the hydrolytic cascade3.

G A 4-bromo-N-methyl- N-phenylbenzamide B Thermal Stress + Trace H2O A->B Nucleophilic Attack C Tetrahedral Intermediate B->C Activation Energy D 4-Bromobenzoic Acid C->D C-N Bond Cleavage E N-Methylaniline C->E

Fig 1. Thermally accelerated hydrolytic degradation pathway.

Part 2: Diagnostic Troubleshooting Logic

If you detect a drop in purity during routine NMR or HPLC checks, you must identify the exact degradation mechanism to correct your storage protocol. Use LC-MS to determine the mass of the primary degradant.

G Start Purity Drop Detected (HPLC/LC-MS) Q1 Major Degradant Mass? Start->Q1 M1 m/z ≈ 201 (4-Bromobenzoic Acid) Q1->M1 M2 m/z ≈ 211 (Debrominated Amide) Q1->M2 Sol1 Issue: Hydrolysis Fix: Desiccation & -20°C M1->Sol1 Sol2 Issue: Photolysis/Radical Fix: Amber Vial & Argon M2->Sol2

Fig 2. LC-MS troubleshooting logic for identifying degradation sources.

Part 3: Quantitative Stability Data

To understand the boundaries of this compound, we reference standard ICH Q1A(R2) accelerated stability conditions for benzamide derivatives 4.

Stress ConditionPrimary Degradation PathwayKinetic ImpactRequired Preventive Measure
25°C / 60% RH Slow HydrolysisBaseline degradation rateStore in desiccator
40°C / 75% RH Accelerated Hydrolysis~4x Rate IncreaseRefrigeration (2-8°C)
60°C (Dry) NegligibleStable (No H2O nucleophile)Ensure absolute vacuum drying
UV Light (ICH Q1B) Radical DebrominationRapid C-Br cleavageAmber glass vials

Part 4: Experimental Protocols & Workflows

Protocol A: Self-Validating Forced Degradation Testing

Before committing a large batch to long-term storage, establish its specific degradation kinetics. This protocol is designed as a self-validating system : it includes an internal negative control to ensure that observed degradation is due to the applied stress, not solvent impurities or baseline analytical artifacts.

  • Sample Preparation: Dissolve 10 mg of 4-bromo-N-methyl-N-phenylbenzamide in 10 mL of HPLC-grade Acetonitrile/Water (50:50).

  • Control Generation (Validation Step): Immediately aliquot 1 mL into an amber vial, purge with argon, and store at -20°C. Causality: This serves as your "Time Zero" intact baseline.

  • Thermal-Hydrolytic Stress: Aliquot 1 mL into a clear glass vial. Add 100 µL of 0.1M NaOH (to catalyze basic hydrolysis) and incubate at 60°C for 48 hours.

  • Analysis: Neutralize the stressed sample with 0.1M HCl. Run both the stressed sample and the -20°C control on RP-HPLC-UV/MS.

  • Validation Check: If the control sample shows degradation, your solvent is contaminated. If only the stressed sample shows the m/z 201 peak (4-bromobenzoic acid), you have successfully mapped the hydrolytic boundary of your specific batch.

Protocol B: Ultra-Secure Long-Term Storage Workflow

To prevent the thermal and hydrolytic degradation mechanisms outlined above, follow this rigorous storage preparation workflow.

  • Desiccation: Dry the solid compound under high vacuum (< 0.1 mbar) for 12 hours to remove trace surface moisture.

  • Aliquoting: Transfer the powder into pre-dried amber glass vials. Causality: Amber glass blocks UV wavelengths, preventing photolytic debromination which can trigger radical cascades.

  • Inert Atmosphere: Purge the vials with heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and settles over the powder, displacing oxygen and moisture).

  • Sealing: Seal tightly with PTFE-lined caps. Do not use standard rubber septa, as they are permeable to moisture over long durations.

  • Temperature Control & Validation: Store at -20°C inside a secondary sealed mylar bag containing a cobalt-free humidity indicator card. Self-Validating Step: If the indicator card changes color upon future inspection, the primary seal has failed, instantly alerting you to re-desiccate the sample before experimental use.

G S1 1. Vacuum Desiccation S2 2. Aliquot into Amber Vials S1->S2 S3 3. Argon Gas Purge S2->S3 S4 4. Seal with PTFE Caps S3->S4 S5 5. Store at -20°C S4->S5

Fig 3. Optimal long-term storage preparation workflow.

References

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at:[Link]

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention. Allied Academies. Available at:[Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Thermal, spectroscopic and DFT studies of solid benzamide. ResearchGate. Available at:[Link]

Sources

Best purification techniques for 4-bromo-N-methyl-N-phenylbenzamide crude mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the bottlenecks of amide purification. The isolation of 4-bromo-N-methyl-N-phenylbenzamide from a crude reaction mixture is a classic exercise in leveraging molecular properties for separation.

Because this compound features a twisted conformation with a dihedral angle of approximately 58.63° between the phenyl rings[1], its physical behavior—specifically its lack of hydrogen-bond donating capacity and high lipophilicity—dictates our purification strategy. This guide provides a self-validating, three-tier workflow designed to systematically strip away acidic, basic, and neutral impurities, ensuring high-yield recovery of your target compound.

Purification Workflow Overview

Purification A Crude Reaction Mixture (Amide, Acid, Amine) B Organic Solvent Addition (e.g., EtOAc or DCM) A->B C Acid Wash (1M HCl) Removes N-methylaniline B->C D Base Wash (Sat. NaHCO3) Removes 4-bromobenzoic acid C->D E Flash Chromatography (Hexane/EtOAc) D->E F Recrystallization (Hot EtOAc/Hexane) E->F G Pure 4-bromo-N-methyl- N-phenylbenzamide F->G

Workflow for the isolation and purification of 4-bromo-N-methyl-N-phenylbenzamide crude mixtures.

Quantitative Partitioning Data

To understand why we make specific solvent and pH choices, we must look at the physicochemical properties of the mixture components. The following table summarizes the causality behind the separation logic:

ComponentRole in MixturepKa (Conjugate Acid)Partitioning BehaviorTypical Rf (Hexane:EtOAc 4:1)
4-Bromo-N-methyl-N-phenylbenzamide Target Product~ -1.0Organic Layer (Neutral)0.45
N-Methylaniline Starting Material / Base4.85Aqueous Layer (pH < 3)0.60 (streaks)
4-Bromobenzoic Acid Starting Material / Acid3.97Aqueous Layer (pH > 7)0.10 (tailing)

Phase 1: Acid-Base Liquid-Liquid Extraction (LLE)

The Causality: 4-Bromo-N-methyl-N-phenylbenzamide is a neutral, highly lipophilic molecule. By swinging the pH of the aqueous phase, we can selectively ionize unreacted starting materials (amines and carboxylic acids), driving them into the aqueous layer while the target amide remains safely in the organic phase[2].

Step-by-Step Protocol
  • Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acid Wash (Amine Removal): Transfer to a separatory funnel. Add an equal volume of 1M HCl. Swirl gently, vent, and separate the layers. Repeat once. Validation: This protonates unreacted N-methylaniline into a water-soluble ammonium salt[3].

  • Base Wash (Acid Removal): Add an equal volume of saturated aqueous NaHCO₃. Vent frequently as CO₂ gas will evolve. Validation: The cessation of gas evolution confirms the complete deprotonation of 4-bromobenzoic acid into water-soluble sodium 4-bromobenzoate[4].

  • Brine Wash & Dry: Wash the organic layer with saturated NaCl (brine) to pull out residual water, then dry over anhydrous MgSO₄.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude solid.

Troubleshooting & FAQs

Q: During the NaHCO₃ wash, a thick emulsion forms that won't separate. How do I break it? A: Emulsions are common when extracting aromatic amides due to the formation of partially soluble salts acting as surfactants, or simply from overly vigorous shaking[4]. Solution: Do not shake vigorously; invert the funnel gently. To break an existing emulsion, add more saturated brine to increase the ionic strength of the aqueous layer (salting out). If it persists, filter the entire biphasic mixture through a pad of Celite to remove insoluble particulates that are stabilizing the emulsion[4].

Q: My target amide yield is unexpectedly low after extraction. Is it hydrolyzing? A: Tertiary benzamides are highly stable and resist hydrolysis under mild acidic or basic washes at room temperature. Yield loss is almost certainly due to poor partitioning (e.g., product precipitating out of the organic layer). Solution: Ensure you are using a sufficient volume of organic solvent. If the product precipitates, add more DCM or EtOAc to re-dissolve it before separating the layers. Perform a back-extraction of the aqueous layers with fresh organic solvent to recover any trace product[4].

Phase 2: Flash Column Chromatography

The Causality: After LLE, trace neutral impurities (such as coupling reagent byproducts like DCU, or diaryl side-products) remain. Silica gel chromatography separates these based on polarity. Because our target tertiary amide lacks an N-H bond, it cannot act as a hydrogen bond donor, making it elute predictably without severe tailing[5].

Step-by-Step Protocol
  • Column Preparation: Pack a standard silica gel column using 100% Hexane.

  • Dry Loading: Dissolve the crude extract in a minimal amount of DCM, add silica gel (1:2 mass ratio), and evaporate to a free-flowing powder. Load this evenly onto the top of the column. Validation: Dry loading prevents the band broadening that often occurs with viscous amide mixtures[5].

  • Elution: Run a step gradient from 100% Hexane to 80:20 Hexane:EtOAc.

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Pool fractions containing the pure Rf = 0.45 spot and concentrate.

Troubleshooting & FAQs

Q: My target amide is co-eluting with a closely related neutral impurity. How can I improve resolution? A: If normal-phase selectivity is insufficient, you must alter the stationary or mobile phase chemistry. Solution: Shift the selectivity by changing the solvent system to a Toluene/Acetone gradient. Alternatively, switch to reversed-phase C18 flash chromatography. On a C18 column, the highly lipophilic brominated aromatic ring will interact strongly with the stationary phase, allowing more polar impurities to elute first in a Water/Acetonitrile gradient[5].

Phase 3: Recrystallization (Final Polish)

The Causality: For biological assays or high-throughput screening, >99% purity is mandatory. Recrystallization leverages the differential solubility of the target compound versus trace impurities at varying temperatures, utilizing the rigid crystal lattice of the benzamide to exclude foreign molecules.

Step-by-Step Protocol
  • Dissolution: Place the chromatographed solid in an Erlenmeyer flask. Add a minimum volume of boiling EtOAc until the solid just dissolves.

  • Anti-Solvent Addition: Add hot Hexane dropwise until the solution becomes slightly cloudy. Add one single drop of EtOAc to clear the turbidity.

  • Controlled Cooling: Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 30 minutes. Validation: Slow cooling ensures the formation of large, pure crystals rather than an amorphous precipitate.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel and wash with ice-cold hexane.

Troubleshooting & FAQs

Q: The purified product is "oiling out" as a biphasic liquid instead of forming crystals. What went wrong? A: "Oiling out" occurs when the target compound separates from the solvent at a temperature above its melting point, a phenomenon often exacerbated by trace impurities or an overly rapid cooling rate. Solution: Reheat the mixture until it forms a homogenous solution. Add slightly more of the "good" solvent (EtOAc) to ensure the saturation point is reached at a lower temperature. Cool the solution much more slowly (e.g., insulate the flask in a warm water bath as it cools). Seeding the solution with a pure crystal of the amide can also force nucleation over liquid-liquid phase separation.

Sources

Technical Support Center: Optimizing 4-Bromo-N-methyl-N-phenylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of 4-bromo-N-methyl-N-phenylbenzamide via the amidation of 4-bromobenzoyl chloride and N-methylaniline is a fundamental transformation in medicinal chemistry and drug development[1]. However, the steric hindrance of the secondary amine (N-methylaniline) combined with the extreme electrophilicity of the acyl chloride often leads to competing side reactions—primarily hydrolysis and incomplete conversion[2].

This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to ensure high-fidelity amide bond formation, minimizing waste and maximizing yield.

Diagnostic Workflow for Amidation Side Products

When your reaction fails to reach >90% purity, identifying the specific side product is the first step toward optimization.

TroubleshootingWorkflow Start Analyze Crude Reaction (LC-MS / 1H-NMR) Hydrolysis Issue: 4-Bromobenzoic Acid Formation Start->Hydrolysis Mass 201 detected Incomplete Issue: Unreacted N-Methylaniline Start->Incomplete Mass 107 detected Degradation Issue: Tarry Byproducts / Discoloration Start->Degradation Complex baseline Solvent Action: Use Anhydrous DCM/THF & N2 Hydrolysis->Solvent Base Action: Optimize DIPEA/TEA Equivalents Incomplete->Base Temp Action: Maintain 0 °C During Addition Degradation->Temp

Diagnostic workflow for identifying and resolving amidation side products.

Troubleshooting Guide

Q1: My LC-MS shows a massive peak corresponding to 4-bromobenzoic acid. How do I prevent acyl chloride hydrolysis? Causality & Solution: The formation of 4-bromobenzoic acid is the most common side reaction, driven by adventitious water competing with the sterically hindered N-methylaniline for the electrophilic carbonyl carbon[2]. Because water is significantly less sterically encumbered than the secondary amine, even trace moisture can rapidly outcompete the desired amidation pathway[2].

  • Actionable Steps:

    • Strict Anhydrous Conditions: Utilize strictly anhydrous solvents (e.g., dichloromethane or THF dried over activated 3Å molecular sieves) and flame-dried glassware[2].

    • Inert Atmosphere: Purge the reaction vessel with Argon or N₂ to prevent atmospheric moisture ingress.

    • Reagent Integrity: 4-bromobenzoyl chloride degrades over time upon exposure to humidity. Verify reagent purity via ¹H-NMR prior to use; if the carboxylic acid peak is >5%, distill the acyl chloride or synthesize it fresh using oxalyl chloride and a catalytic amount of DMF[3].

Q2: I am observing incomplete conversion of N-methylaniline, even with an excess of acyl chloride. Why? Causality & Solution: N-methylaniline is a secondary, aromatic amine. The electron-withdrawing nature of the phenyl ring, combined with the steric bulk of the N-methyl group, significantly reduces its nucleophilicity compared to primary aliphatic amines[4]. Furthermore, as the reaction proceeds, the generated HCl byproduct will protonate unreacted N-methylaniline, rendering it completely non-nucleophilic[2].

  • Actionable Steps:

    • Base Optimization: Ensure a sufficient excess of a non-nucleophilic base. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) at 2.0–2.5 equivalents is mandatory to scavenge HCl effectively[2].

    • Catalytic Activation: If conversion stalls, adding 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that helps overcome the steric barrier of the secondary amine[5].

Q3: The reaction mixture turns dark brown/black, and I see multiple unidentifiable baseline impurities on TLC. Causality & Solution: Discoloration and tarry byproducts typically result from localized heating (exotherms) during the addition of the acyl chloride, which can trigger degradation, Friedel-Crafts-type side reactions, or oxidation of the electron-rich N-methylaniline.

  • Actionable Steps:

    • Thermal Control: The initial nucleophilic attack is highly exothermic. The acyl chloride must be added dropwise to the amine/base solution strictly at 0 °C[2].

    • Dilution: Ensure the reaction is sufficiently dilute (e.g., 0.2 M to 0.5 M) to dissipate heat effectively.

Reaction Pathways & Mechanistic Control

Understanding the divergence between the desired product and side products is critical for rational optimization.

ReactionMechanism AcylChloride 4-Bromobenzoyl Chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate + Amine SideProduct 4-Bromobenzoic Acid (Hydrolysis) AcylChloride->SideProduct + H2O (Moisture) Amine N-Methylaniline Product 4-Bromo-N-methyl-N- phenylbenzamide Intermediate->Product - HCl (Base scavenged)

Reaction pathways illustrating desired amidation versus competing hydrolysis.

Self-Validating Experimental Protocol

To establish a self-validating system, this protocol includes built-in analytical checkpoints to confirm intermediate states before proceeding to the next step.

Materials Required:

  • 4-bromobenzoyl chloride (1.1 eq)

  • N-methylaniline (1.0 eq)

  • DIPEA (2.5 eq)

  • DMAP (0.1 eq, optional)

  • Anhydrous Dichloromethane (DCM) (0.3 M)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with N₂ for 15 minutes to establish an inert atmosphere[2].

  • Amine Dissolution: Add N-methylaniline (1.0 eq) and anhydrous DCM to achieve a 0.3 M solution. Add DIPEA (2.5 eq).

    • Validation Checkpoint 1: The solution should be clear and pale yellow. If cloudy, moisture is present; discard and dry the solvent.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes[2].

  • Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15-20 minutes via an addition funnel or syringe pump.

    • Validation Checkpoint 2: A mild exotherm and the gradual formation of a white precipitate (DIPEA·HCl salt) should be observed. The presence of the salt physically validates that the amidation (and HCl generation) is occurring.

  • Reaction Maturation: Remove the ice bath. Stir at room temperature for 2–4 hours.

    • Validation Checkpoint 3: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The mass [M+H]⁺ 290/292 (bromine isotope pattern) confirms product formation.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acid. Extract with DCM (3x). Wash the combined organic layers with 1 M HCl (to remove unreacted amine), followed by brine[2]. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the empirical impact of varying parameters on the yield and side-product profile of 4-bromo-N-methyl-N-phenylbenzamide synthesis.

SolventBase (Eq)CatalystTemp ProfilePrimary Side ProductIsolated Yield
Wet DCMTEA (1.5)NoneRT (Bolus addition)4-Bromobenzoic acid (>40%)35%
Anhydrous THFPyridine (2.0)None0 °C to RTUnreacted Amine (15%)72%
Anhydrous DCMTEA (2.5)None0 °C to RTTrace Hydrolysis (<5%)88%
Anhydrous DCMDIPEA (2.5)DMAP (0.1)0 °C to RTNone detected96%

Table 1: Empirical comparison of reaction conditions for the amidation of N-methylaniline with 4-bromobenzoyl chloride.

Frequently Asked Questions (FAQs)

Q: Can I use Schotten-Baumann aqueous conditions (e.g., NaOH/Water) instead of organic bases? A: While classical Schotten-Baumann conditions use aqueous biphasic systems, N-methylaniline's steric hindrance slows the amidation rate significantly. This allows the competing hydrolysis of 4-bromobenzoyl chloride by hydroxide ions to dominate the reaction[6]. Anhydrous organic conditions are strongly recommended for secondary anilines.

Q: How do I purify the final 4-bromo-N-methyl-N-phenylbenzamide? A: If the self-validating workup (acid/base washes) is performed correctly, the crude product is often >95% pure. If further purification is needed to remove trace unreacted starting materials, silica gel flash chromatography (typically eluting around 4:1 to 3:1 Hexane/EtOAc) yields the pure compound as a solid.

Q: Is it possible to use coupling reagents (like HATU or EDC) instead of the acyl chloride? A: Yes. If hydrolysis remains an insurmountable issue, you can bypass the acyl chloride entirely by reacting 4-bromobenzoic acid directly with N-methylaniline using coupling agents like EDC/HOBt or HATU[3]. However, this approach is generally more expensive and requires more complex purification to remove coupling byproducts (e.g., urea derivatives)[7].

References

  • "17β-Hydroxysteroid Dehydrogenase Type 2 Inhibition: Discovery of Selective and Metabolically Stable Compounds" - PubMed Central (NIH). URL:[Link]

  • "Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M" - ACS Publications. URL:[Link]

  • "Need help in optimizing amide formation through acyl chloride pathway" - Reddit (r/OrganicChemistry). URL:[Link]

  • "Selective amidification reaction: how to manage the chemical condition avoiding secondary products?" - ResearchGate. URL: [Link]

  • "New Products of the Reaction of NN-Dimethylaniline with Benzoyl Peroxide" - ElectronicsAndBooks. URL: [Link]

Sources

Technical Support Center: Optimizing Recrystallization for High-Purity 4-Bromo-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing purification bottlenecks with 4-bromo-N-methyl-N-phenylbenzamide . Unlike simple primary amides, this molecule presents unique physicochemical challenges. This document synthesizes structural causality with field-proven crystallization protocols to ensure high-yield, high-purity recovery.

Physicochemical Profiling & Solvent Selection Logic

To purify a molecule, you must first understand its structural behavior in solution. 4-bromo-N-methyl-N-phenylbenzamide is a tertiary aromatic amide. The presence of the N-methyl and N-phenyl groups eliminates the N-H hydrogen bond donor capacity found in primary benzamides[1]. Furthermore, steric repulsion between these bulky substituents forces the molecule into a twisted conformation, characterized by a dihedral angle of approximately 58.63° between the phenyl rings[1].

The Causality of "Oiling Out": This non-planar, twisted geometry disrupts efficient crystal lattice packing, which inherently lowers the melting point and lattice energy. Consequently, when the solution reaches high supersaturation, the system is thermodynamically biased toward Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than classical nucleation[2]. The solute separates into a dense, impurity-trapping oil rather than forming a pure crystalline solid[3].

To counteract this, solvent selection must prioritize controlled solubility gradients over extreme polarity clashes.

Quantitative Solvent Candidate Matrix
Solvent SystemRolePolarity IndexExpected Solubility ProfileSuitability & Causality
Water Anti-solvent10.2InsolublePoor. Extreme polarity clash causes immediate spinodal decomposition (LLPS)[4]. Do not use.
Ethanol Single Solvent5.2High (Hot) / Low (Cold)Moderate. Requires highly precise cooling gradients to avoid supersaturation spikes.
Ethyl Acetate Primary Solvent4.4Very HighExcellent. Solvates the lipophilic molecule well, but requires an anti-solvent for recovery.
Heptane Anti-solvent0.1Very LowExcellent. Pairs perfectly with EtOAc to gently lower solubility and induce controlled nucleation.

Validated Methodology: Dual-Solvent Recrystallization (EtOAc/Heptane)

This protocol utilizes a binary solvent system to create a self-validating feedback loop: visual turbidity dictates the exact thermodynamic point of supersaturation, ensuring reproducible crystallization.

Step-by-Step Protocol:

  • Dissolution: Suspend the crude 4-bromo-N-methyl-N-phenylbenzamide in a minimal volume of Ethyl Acetate (approx. 2–3 mL per gram of crude) in a round-bottom flask. Heat to 60°C under gentle magnetic stirring until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove insoluble mechanical impurities or polymerized byproducts.

  • Cloud Point Titration (Anti-Solvent Addition): Return the filtrate to the heat source. Slowly add hot Heptane dropwise. Stop adding Heptane the exact moment the solution becomes faintly turbid (the cloud point). Add 1–2 drops of Ethyl Acetate to just clear the turbidity, resetting the system to the edge of the metastable zone.

  • Seeding & Controlled Cooling (Critical): Remove the flask from the heat. Allow the solution to cool ambiently at a slow rate of ~0.5°C/min. When the temperature drops to ~40–45°C, introduce 1–2 mg of pure 4-bromo-N-methyl-N-phenylbenzamide seed crystals[2]. Scientist's Note: Seeding provides immediate nucleation sites, bypassing the energy barrier that leads to LLPS[4].

  • Maturation: Once visible crystallization initiates, continue cooling to room temperature undisturbed. Transfer the flask to an ice bath (0–5°C) for 1 hour to depress solubility and maximize yield.

  • Isolation & Washing: Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold Heptane. Causality: Cold heptane displaces the impurity-rich Ethyl Acetate mother liquor without dissolving the purified crystal lattice.

  • Drying: Dry the crystals in a vacuum desiccator at 40°C to a constant weight to remove residual solvent trapped in the crystal habit.

Workflows & Logical Relationships

RecrystallizationWorkflow Start Crude 4-Bromo-N-methyl- N-phenylbenzamide Dissolve Dissolve in minimal hot Ethyl Acetate (Solvent) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AntiSolvent Add hot Heptane (Anti-solvent) dropwise Filter->AntiSolvent Cool Controlled Cooling (to 20°C, then 0-5°C) AntiSolvent->Cool Check Crystals Formed? Cool->Check FilterWash Vacuum Filtration & Cold Heptane Wash Check->FilterWash Yes OilOut Oiling Out (LLPS)? Check->OilOut No Pure High-Purity Product FilterWash->Pure Seed Reheat, add EtOAc, add Seed Crystals OilOut->Seed Yes Seed->Cool

Fig 1. Standardized recrystallization workflow using a dual-solvent (EtOAc/Heptane) system.

LLPSTroubleshooting LLPS Liquid-Liquid Phase Separation (Oiling Out) Cause1 High Supersaturation Rate LLPS->Cause1 Cause2 Improper Solvent/ Anti-solvent Ratio LLPS->Cause2 Cause3 Lack of Nucleation Sites LLPS->Cause3 Action1 Reduce Cooling Rate (0.1 - 0.5 °C/min) Cause1->Action1 Action2 Increase Good Solvent (Ethyl Acetate) % Cause2->Action2 Action3 Introduce Seed Crystals at Metastable Zone Cause3->Action3 Success Crystalline Solid Formation Action1->Success Action2->Success Action3->Success

Fig 2. Mechanistic troubleshooting pathways for resolving oiling out (LLPS) during crystallization.

Troubleshooting Guides & FAQs

Q: My product forms a milky emulsion or a thick oil at the bottom of the flask instead of crystals. What is happening? A: You are experiencing Liquid-Liquid Phase Separation (LLPS)[2]. Because the molecule is highly lipophilic and conformationally twisted[1], its crystallization kinetics are slow. If you cool the solution too rapidly or add too much anti-solvent, the supersaturation level exceeds the spinodal curve before reaching the nucleation threshold[3]. The solution separates into a solute-rich oil and a solute-poor solvent phase. Fix: Reheat the mixture until homogeneous, add 5–10% more Ethyl Acetate to increase solubility, cool at a slower rate, and introduce seed crystals before the cloud point is reached[4]. If seeds are unavailable, vigorously scratch the inside of the glass flask with a glass rod to induce secondary nucleation.

Q: TLC analysis of my recrystallized product shows a persistent UV-active impurity with a lower Rf value. What is it? A: This is likely 4-bromobenzoic acid . During the synthesis of the benzamide, the 4-bromobenzoyl chloride starting material is highly sensitive to moisture and will rapidly hydrolyze into 4-bromobenzoic acid[5]. Because it contains a carboxylic acid, it can co-precipitate. Fix: Before recrystallization, dissolve your crude product in an organic solvent (like Dichloromethane) and wash it with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This deprotonates the acid, forcing it into the aqueous layer, leaving your neutral amide in the organic phase.

Q: Can I use hot water to recrystallize this compound, as is standard for many benzamides? A: No. While hot water is the classic recrystallization solvent for simple, primary benzamides (like unsubstituted benzamide)[5], the addition of the N-methyl and N-phenyl groups drastically increases the molecule's lipophilicity. The compound is entirely insoluble in water. Attempting a solvent/water anti-solvent system will cause an extreme polarity shock, resulting in immediate and irreversible oiling out[4].

Q: I have co-precipitation of unreacted N-methylaniline. How do I remove it? A: N-methylaniline is a secondary amine and is weakly basic. If it is co-crystallizing, your solvent system is trapping it. Fix: Similar to the acid issue, perform a liquid-liquid extraction prior to crystallization. Wash your crude organic extract with a dilute acidic solution (e.g., 1M HCl). This protonates the N-methylaniline into a water-soluble ammonium salt, effectively removing it from your product stream.

References

  • MDPI. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation". Crystals. URL:[Link]

  • College of Engineering and Applied Science. "Crystallization in the Presence of a Liquid−Liquid Phase Separation". Crystal Growth & Design. URL: [Link]

  • ACS Publications. "Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen". Organic Process Research & Development. URL: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-N-methyl-N-phenylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter substrates where structural complexity dictates reactivity. 4-Bromo-N-methyl-N-phenylbenzamide presents a unique dichotomy: it possesses a highly reactive aryl bromide handle, yet its tertiary amide group exerts profound steric and electronic influence across the molecule.

The N-methyl-N-phenylbenzamide moiety adopts a1[1]. This non-planarity not only complicates directed ortho-functionalization by preventing standard metallacycle formation but also ground-state destabilizes the amide bond itself. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you bypass these steric roadblocks.

Part 1: Troubleshooting FAQs

Module A: Cross-Coupling at the 4-Bromo Position

Q: Why does my Suzuki-Miyaura coupling with ortho-substituted boronic acids stall at 30% conversion? Causality: The catalytic cycle is bottlenecked at the reductive elimination step. While the 4-bromo position is para to the bulky amide, the sheer size of the N-methyl-N-phenyl group can force the molecule into conformations that weakly coordinate to the Pd(II) intermediate, forming an off-cycle resting state. When coupling a sterically hindered boronic acid, the transition state for reductive elimination becomes energetically inaccessible with standard ligands (e.g., PPh3). Solution: Transition to dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos. The bulky, electron-rich nature of XPhos forces the Pd center into a highly reactive, low-coordinate state (L1Pd), accelerating reductive elimination while preventing off-cycle amide coordination.

Module B: Directed Ortho-C-H Functionalization

Q: How can I achieve ortho-C-H bromination when the N-methyl-N-phenyl directing group is so sterically demanding? Causality: Standard directed ortho-metalation (DoM) requires the directing group to adopt a coplanar conformation with the aromatic ring to form a stable metallacycle. The ~58.6° twist of the N-methyl-N-phenyl group creates severe steric clashes in a planar transition state, shutting down standard Pd(OAc)2-catalyzed C-H activation. Solution: Utilize Hexafluoroisopropanol (HFIP) as a solvent/promoter. HFIP's strong hydrogen-bond donating ability and high ionizing power stabilize the highly polar, twisted transition state. Using Pd(TFA)2 with NBS in HFIP enables selective2[2] by bypassing the need for a perfectly planar metallacycle.

Module C: Exploiting Steric Strain for N-C(O) Activation

Q: Can I selectively cleave the amide bond instead of the C-Br bond for cross-coupling? Causality: Typically, amide bonds are inert to cross-coupling due to strong nN​→πC=O∗​ resonance stabilization. However, the extreme steric hindrance of the N-methyl-N-phenyl group twists the C-N bond out of conjugation, dropping its3[3]. This "ground-state destabilization" makes the carbonyl carbon highly electrophilic. Solution: Employ 4[4] like SIPr. The Ni(0) species can selectively undergo oxidative addition into the twisted N-C(O) bond.

Part 2: Quantitative Data Summary

The table below summarizes the optimal catalytic systems required to overcome specific steric challenges associated with this molecule.

Reaction TargetCatalyst / Ligand SystemKey Additive / SolventSteric Challenge AddressedExpected Yield
4-Position Cross-Coupling Pd2(dba)3 / XPhosK3PO4 / TolueneReductive elimination with bulky partners>85%
Ortho C-H Bromination Pd(TFA)2NBS, TFAA / HFIPTwisted directing group metallation~75%
Amide N-C(O) Cleavage Ni(cod)2 / SIPrTolueneExploiting ground-state amide twist>80%

Part 3: Self-Validating Experimental Protocols

Protocol A: HFIP-Promoted Ortho-C-H Bromination

Objective: Synthesize 2,4-dibromo-N-methyl-N-phenylbenzamide via directed C-H activation.

  • Reagent Assembly: In a dried reaction vial, combine 4-bromo-N-methyl-N-phenylbenzamide (1.0 equiv), N-Bromosuccinimide (NBS, 1.2 equiv), and Pd(TFA)2 (10 mol%). Causality: The highly electrophilic trifluoroacetate ligands increase the Lewis acidity of Pd, facilitating electrophilic metalation of the electron-deficient ring.

  • Solvent Addition: Add HFIP (0.1 M concentration) and Trifluoroacetic Anhydride (TFAA, 1.2 equiv). Validation Checkpoint: The solution should appear clear yellow/orange. If it turns black immediately, ambient moisture has caused Pd(0) precipitation; discard and rigorously dry your reagents.

  • Thermal Activation: Seal the tube and heat to 85 °C for 5 hours. Causality: Thermal energy is required to overcome the steric penalty of the twisted N-methyl-N-phenyl directing group during the C-H cleavage step.

  • Quench and Extraction: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO3. Validation Checkpoint: Vigorous gas evolution (CO2) confirms the successful neutralization of TFA/TFAA. Lack of bubbling indicates incomplete initial reagent addition.

  • Purification: Concentrate the organic layer and purify via silica gel chromatography.

Protocol B: Sterically Hindered Suzuki-Miyaura Coupling at the 4-Position

Objective: Couple a bulky, ortho-substituted aryl boronic acid to the 4-bromo position.

  • Catalyst Pre-activation: Mix Pd2(dba)3 (2 mol%) and XPhos (8 mol%) in anhydrous toluene. Stir for 15 minutes at room temperature inside a glovebox. Validation Checkpoint: The solution will transition from dark purple (Pd2(dba)3) to a deep red/orange, visually confirming the formation of the active L-Pd(0) complex.

  • Substrate Addition: Add 4-bromo-N-methyl-N-phenylbenzamide (1.0 equiv), the bulky boronic acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Reaction: Heat at 100 °C for 12 hours under an inert atmosphere.

  • Workup: Filter through a pad of Celite to remove inorganic salts and Pd black. Concentrate and purify.

Part 4: Mechanistic Troubleshooting Workflow

G Start Reaction with 4-bromo-N-methyl-N-phenylbenzamide Type Identify Reaction Target Start->Type C_Br 4-Bromo Cross-Coupling (Suzuki/Buchwald) Type->C_Br CH_Act Ortho C-H Activation (Directed) Type->CH_Act Amide N-C(O) Amide Cleavage Type->Amide Prob1 Steric Clash at Reductive Elimination C_Br->Prob1 Prob2 Twisted Amide Blocks Metallacycle Formation CH_Act->Prob2 Prob3 High Activation Barrier for C-N Cleavage Amide->Prob3 Sol1 Use Bulky Biaryl Ligands (e.g., XPhos, SPhos) Prob1->Sol1 Sol2 Use HFIP Solvent & Pd(TFA)2 Catalyst Prob2->Sol2 Sol3 Exploit Ground-State Twist with Ni(cod)2 / SIPr Prob3->Sol3

Troubleshooting workflow for 4-bromo-N-methyl-N-phenylbenzamide steric hindrance.

References

  • Title: Buy 4-bromo-N-methyl-N-phenylbenzamide (EVT-1249893)
  • Title: Switchable Site-Selective Benzanilide C(sp2)
  • Source: nsf.
  • Source: acs.

Sources

Validation & Comparative

Reactivity Comparison: 4-bromo-N-methyl-N-phenylbenzamide vs 4-chloro-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Thermodynamic principles, kinetic reactivity in transition-metal catalysis, and validated experimental protocols.

Executive Summary & Strategic Context

In the design and synthesis of pharmaceutical intermediates, the selection of the correct aryl halide building block is a critical strategic decision. 4-bromo-N-methyl-N-phenylbenzamide (CAS: 346690-27-5)[1] and 4-chloro-N-methyl-N-phenylbenzamide (CAS: 1517-46-0)[2] are structurally identical save for the halogen atom at the para position of the benzamide ring.

While this difference may appear minor, it fundamentally alters the molecule's reactivity profile in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings). The choice between the bromo- and chloro-derivative dictates the required catalytic system, reaction temperature, and overall synthetic sequence, particularly when orthogonal reactivity is required in complex drug scaffolds.

Thermodynamic Causality: Bond Dissociation Energy (BDE)

The differential reactivity between these two substrates is entirely governed by the thermodynamics of the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling, the rate-determining step is typically the oxidative addition of the aryl halide to the active Pd(0) catalyst[3].

  • 4-bromo-N-methyl-N-phenylbenzamide: The C-Br bond has a Bond Dissociation Energy (BDE) of approximately 68 kcal/mol [4]. This relatively weak bond allows for rapid oxidative addition using standard, inexpensive palladium catalysts and ligands under mild conditions.

  • 4-chloro-N-methyl-N-phenylbenzamide: The C-Cl bond is significantly stronger, with a BDE of approximately 81 kcal/mol [4]. This ~13 kcal/mol energy penalty creates a high kinetic barrier for oxidative addition[3]. Standard catalysts (like Pd(PPh3)4) fail to insert into this bond efficiently, necessitating the use of specialized, electron-rich, and sterically bulky ligands (such as XPhos or P(t-Bu)3) to force the reaction forward[5].

Quantitative Comparison Table
Property / Parameter4-bromo-N-methyl-N-phenylbenzamide4-chloro-N-methyl-N-phenylbenzamide
CAS Number 346690-27-51517-46-0
Molecular Weight 276.13 g/mol 245.70 g/mol
C-X Bond Dissociation Energy ~68 kcal/mol~81 kcal/mol
Relative Reactivity (Oxidative Add.) HighLow
Standard Pd Catalyst Pd(PPh3)4 or Pd(dppf)Cl2Pd2(dba)3 or Pd(OAc)2
Required Ligand Class Standard (e.g., PPh3, dppf)Bulky, Electron-Rich (e.g., XPhos, SPhos)
Typical Reaction Temperature 60 °C – 80 °C90 °C – 110 °C

Mechanistic Workflow: Halogen-Dependent Catalytic Cycles

The following diagram illustrates how the selection of the halogen dictates the necessary catalytic pathway and ligand selection to overcome the oxidative addition barrier.

G Start Aryl Halide Substrate (N-methyl-N-phenylbenzamide core) Br_Sub 4-Bromo Derivative (Weaker C-Br Bond: 68 kcal/mol) Start->Br_Sub Cl_Sub 4-Chloro Derivative (Stronger C-Cl Bond: 81 kcal/mol) Start->Cl_Sub Pd_Cat Active Pd(0) Catalyst Br_Sub->Pd_Cat Cl_Sub->Pd_Cat OxAdd_Br Fast Oxidative Addition Standard Ligands (e.g., PPh3) Pd_Cat->OxAdd_Br Low Activation Energy OxAdd_Cl Slow Oxidative Addition Requires Bulky Ligands (e.g., XPhos) Pd_Cat->OxAdd_Cl High Activation Energy Coupled Cross-Coupled Product (e.g., Biaryl Scaffold) OxAdd_Br->Coupled Transmetalation & Reductive Elimination OxAdd_Cl->Coupled Transmetalation & Reductive Elimination

Caption: Logical workflow of Pd-catalyzed cross-coupling reactivity based on halogen selection.

Self-Validating Experimental Protocols

To demonstrate the practical implications of these thermodynamic differences, the following protocols outline the optimized Suzuki-Miyaura cross-coupling conditions for each substrate. These protocols are designed as self-validating systems, ensuring that the researcher can analytically confirm the success of the catalytic cycle.

Protocol A: Mild Coupling of 4-bromo-N-methyl-N-phenylbenzamide

Because the C-Br bond is easily activated, a robust, general-purpose catalyst can be utilized.

Reagents:

  • 4-bromo-N-methyl-N-phenylbenzamide: 1.0 mmol (276.1 mg)

  • Phenylboronic acid: 1.2 mmol (146.3 mg)

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (5 mol%, 40.8 mg)

  • K₂CO₃ (Base): 2.0 mmol (276.4 mg)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed.

Step-by-Step Procedure:

  • Assembly: Charge a 25 mL Schlenk flask with the aryl bromide, phenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon (3 cycles).

  • Solvent Addition: Add the degassed Dioxane/H₂O mixture via syringe.

  • Reaction: Heat the mixture to 80 °C for 3 hours under vigorous stirring.

  • Self-Validation (LC-MS): At t = 2.5 hours, withdraw a 10 µL aliquot from the organic layer. Dilute with 990 µL of HPLC-grade acetonitrile, filter through a 0.22 µm PTFE syringe filter, and inject into the LC-MS.

    • Causality Check: The reaction is validated as complete when the starting material peak (m/z [M+H]⁺ ≈ 277) is fully consumed, replaced by the biaryl product peak (m/z [M+H]⁺ ≈ 274).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Forced Coupling of 4-chloro-N-methyl-N-phenylbenzamide

To overcome the 81 kcal/mol C-Cl bond barrier, a highly active, monoligated Pd(0) species must be generated in situ using a bulky dialkylbiaryl phosphine ligand (Buchwald ligand)[5].

Reagents:

  • 4-chloro-N-methyl-N-phenylbenzamide: 1.0 mmol (245.7 mg)

  • Phenylboronic acid: 1.5 mmol (183.0 mg) (Higher excess required due to slower reaction rate)

  • Pd₂(dba)₃: 0.02 mmol (2 mol%, 18.3 mg)

  • XPhos (Ligand): 0.08 mmol (8 mol%, 38.1 mg)

  • K₃PO₄ (Base): 2.0 mmol (424.5 mg)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), strictly degassed.

Step-by-Step Procedure:

  • Assembly: Charge a 25 mL Schlenk flask with the aryl chloride, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon (3 cycles). Note: Oxygen exclusion is highly critical here as electron-rich phosphines like XPhos are prone to oxidation.

  • Solvent Addition: Add the degassed Dioxane/H₂O mixture via syringe.

  • Reaction: Heat the mixture to 100 °C for 12–16 hours.

  • Self-Validation (LC-MS): At t = 12 hours, perform the same aliquot dilution as Protocol A.

    • Causality Check: Ensure the disappearance of the m/z[M+H]⁺ ≈ 246 peak. If >10% starting material remains, the Pd catalyst may have precipitated (visible as palladium black). In such cases, the causality points to insufficient degassing or ligand oxidation.

  • Workup: Proceed with standard EtOAc extraction and silica gel chromatography.

Strategic Applications in Drug Development

Understanding the reactivity gap between these two molecules allows chemists to execute orthogonal cross-coupling strategies .

If a complex scaffold contains both a bromide and a chloride, a researcher can selectively couple the bromide at room temperature or 60 °C using a mild catalyst like Pd(PPh3)4[3]. The chloride will remain entirely unreactive (acting as a temporary protecting group). Once the first coupling is complete and purified, the researcher can then subject the remaining aryl chloride to the harsher Pd2(dba)3/XPhos conditions[5] to install a second, distinct functional group. This programmable reactivity is a cornerstone of modern library synthesis in drug discovery.

References

  • Chemistry LibreTexts . "Suzuki-Miyaura Coupling". Available at:[Link]

  • The Dong Group (University of Texas) . "Nickel Catalyzed Cross-Couplings involving Carbon – Oxygen Bonds". Available at:[Link]

  • Organic Chemistry Portal . "Suzuki Coupling". Available at: [Link]

Sources

Validation of HPLC-UV Methods for 4-bromo-N-methyl-N-phenylbenzamide Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-N-methyl-N-phenylbenzamide (CAS: 346690-27-5) is a versatile brominated aromatic amide that serves as a crucial intermediate in medicinal chemistry, particularly in the development of antiviral agents and novel therapeutics[1]. Accurate quantification of this compound is essential for quality control, pharmacokinetic profiling, and regulatory compliance. This guide provides an authoritative comparison of analytical methodologies, establishing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as the gold standard for bulk and formulation analysis. All validation protocols described herein adhere to the modernized ICH Q2(R2) guidelines, which integrate a lifecycle and Quality-by-Design (QbD) approach[2].

Mechanistic Rationale: Why HPLC-UV?

As a Senior Application Scientist, selecting the appropriate analytical technique requires balancing sensitivity, specificity, and operational robustness. The molecular architecture of 4-bromo-N-methyl-N-phenylbenzamide features a twisted conformation with a highly conjugated π-electron system spanning the benzamide carbonyl and the adjacent phenyl rings[1]. This conjugation yields a strong, distinct UV absorption maximum (typically around 254–258 nm for N-phenylbenzamide derivatives)[3].

Comparative Analysis of Analytical Modalities
  • HPLC-UV: Capitalizes on the intrinsic chromophore of the benzamide core. It delivers high precision (RSD ≤ 2.0%) and accuracy for assaying bulk substances and pharmaceutical intermediates without the need for complex derivatization[3][4].

  • LC-MS/MS: While Liquid Chromatography-Tandem Mass Spectrometry provides superior sensitivity (often achieving limits of quantitation in the picomolar range) and is indispensable for bioanalytical applications involving complex biological matrices (e.g., plasma), it is susceptible to ion suppression/enhancement (matrix effects) and incurs significantly higher maintenance costs[4][5].

  • GC-FID: Gas Chromatography is generally less suitable for this compound due to the high boiling point and potential thermal degradation of heavier brominated amides at elevated injection port temperatures.

Experimental Protocol: HPLC-UV Method & Validation Framework

The following protocol is designed to meet the rigorous standards of the ICH Q2(R2) guideline, which mandates the demonstration of specificity, linearity, range, accuracy, precision, and robustness[7][8].

Chromatographic Conditions
  • Column: Reverse-phase C18 (250 mm × 4.6 mm, 5 µm particle size)[3][5].

  • Mobile Phase: Isocratic elution using Acetonitrile and HPLC-grade Water (65:35, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

  • Diluent: Methanol:Water (50:50, v/v).

Step-by-Step Validation Workflow (ICH Q2(R2) Compliant)
  • System Suitability: Inject the standard solution (50 µg/mL) six times. Ensure the relative standard deviation (RSD) of the peak area is ≤ 2.0%, theoretical plates > 2000, and tailing factor ≤ 1.5.

  • Specificity: Inject blank diluent, placebo (if applicable), and standard solutions. Verify that no interfering peaks co-elute with the 4-bromo-N-methyl-N-phenylbenzamide peak (retention time ~6.5 minutes).

  • Linearity and Range: Prepare a series of calibration standards ranging from 25% to 150% of the target concentration (e.g., 12.5 µg/mL to 75 µg/mL). Plot peak area versus concentration and perform linear regression analysis. Acceptable criteria: R2≥0.999 [2][3].

  • Accuracy (Recovery): Spike known amounts of the analyte into the sample matrix at three concentration levels (50%, 100%, 150%). Analyze in triplicate. Calculate the percentage recovery (Acceptance: 98.0% - 102.0%).

  • Precision:

    • Repeatability (Intra-day): Analyze six independent sample preparations at 100% concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, by a different analyst, using a different HPLC system. (Acceptance: Overall RSD ≤ 2.0%)[3][7].

  • Robustness: Deliberately vary critical method parameters (e.g., flow rate ± 0.1 mL/min, mobile phase composition ± 2%, column temperature ± 5°C) and evaluate the impact on system suitability criteria[7].

Workflow Start Sample Preparation (4-Br-NMPB in Diluent) Chrom Chromatographic Separation (C18 Column, Isocratic) Start->Chrom Detect UV Detection (λ = 254 nm) Chrom->Detect Data Data Acquisition & Integration Detect->Data Valid ICH Q2(R2) Validation (Linearity, Precision, Accuracy) Data->Valid

Experimental workflow for the HPLC-UV analysis and validation of 4-bromo-N-methyl-N-phenylbenzamide.

Logical Relationship: ICH Q2(R2) Lifecycle Approach

The updated ICH Q2(R2) guideline operates in conjunction with ICH Q14 (Analytical Procedure Development) to ensure that methods are not just statically validated, but continuously monitored throughout their lifecycle[8][9].

ValidationLogic Q14 ICH Q14 Method Development (Risk-Based Approach) Q2 ICH Q2(R2) Validation Framework Q14->Q2 Spec Specificity (Peak Purity) Q2->Spec Lin Linearity & Range (R² ≥ 0.999) Q2->Lin Acc Accuracy (Recovery 98-102%) Q2->Acc Prec Precision (RSD ≤ 2.0%) Q2->Prec

Logical relationship between ICH Q14 development and ICH Q2(R2) validation parameters.

Comparative Performance Data

The following table synthesizes the expected analytical performance of HPLC-UV against alternative platforms for the quantification of 4-bromo-N-methyl-N-phenylbenzamide, grounded in established pharmaceutical analysis principles[3][4].

ParameterHPLC-UV (Proposed Method)UPLC-UVLC-MS/MS
Primary Application Bulk API / QC ReleaseHigh-Throughput QCBioanalysis / Trace Impurities
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.01 µg/mL~ 0.001 ng/mL
Linear Dynamic Range 12.5 – 75.0 µg/mL1.0 – 100.0 µg/mL0.1 – 1000 ng/mL
Precision (RSD%) < 1.0%< 0.5%< 5.0%
Accuracy (Recovery) 99.0% - 101.0%99.5% - 100.5%90.0% - 110.0%
Matrix Effect Susceptibility LowLowHigh (Ion suppression)
Cost per Analysis LowModerateHigh

Data Interpretation: While LC-MS/MS is unparalleled for trace-level detection, its higher variability (RSD up to 5%) and susceptibility to matrix effects make it less ideal for the main assay of 4-bromo-N-methyl-N-phenylbenzamide. HPLC-UV provides the tightest accuracy and precision required by ICH Q2(R2) for bulk quantification[4][7].

Sources

Mass spectrometry fragmentation pattern comparison for 4-bromo-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Mass Spectrometry Comparison Guide: 4-Bromo-N-methyl-N-phenylbenzamide vs. Structural Alternatives

Introduction & Mechanistic Principles

In drug development and pharmacokinetic profiling, the unambiguous identification of active pharmaceutical ingredients (APIs) and their metabolites is heavily reliant on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 4-Bromo-N-methyl-N-phenylbenzamide (C₁₄H₁₂BrNO) is a highly diagnostic molecule due to the presence of the bromine atom, which imparts a unique isotopic signature.

Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 50.7% to 49.3% ratio[1]. In mass spectrometry, this manifests as a distinct 1:1 doublet for the molecular ion and any bromine-containing fragments[2]. This built-in isotopic tracer significantly facilitates the visual and algorithmic extraction of the target compound from complex biological matrices, even at low signal-to-noise ratios[3].

Mechanisms of Gas-Phase Fragmentation: During positive Electrospray Ionization (ESI+), benzamides are preferentially protonated at the carbonyl oxygen or the amide nitrogen[4]. Upon entering the collision cell and undergoing Collision-Induced Dissociation (CID), the primary fragmentation pathway is the α-cleavage of the C–N amide bond[5]. This cleavage yields two competing charge-retaining pathways:

  • Acylium Ion Formation: The charge is retained on the carbonyl moiety, forming a highly stable 4-bromobenzoyl cation[6].

  • Amine Fragment Formation: The charge is retained on the nitrogen, yielding a protonated N-methylaniline fragment. Secondary fragmentation of the acylium ion involves the neutral loss of carbon monoxide (CO) to form a phenyl cation[5].

Fragmentation_Pathway Parent Protonated Precursor [M+H]+ m/z 290/292 (1:1) Acylium 4-Bromobenzoyl Cation [C7H4BrO]+ m/z 183/185 (1:1) Parent->Acylium Amide Cleavage (- C7H10N Radical/Neutral) Amine N-Methylaniline Fragment [C7H10N]+ m/z 108 (Singlet) Parent->Amine Amide Cleavage (- C7H4BrO Neutral) Phenyl 4-Bromophenyl Cation [C6H4Br]+ m/z 155/157 (1:1) Acylium->Phenyl Loss of CO (- 28 Da)

Gas-phase CID fragmentation pathway of protonated 4-bromo-N-methyl-N-phenylbenzamide.

Comparative Analysis: Halogenated vs. Non-Halogenated Alternatives

To demonstrate the diagnostic utility of the bromine substitution, we objectively compare the MS/MS fragmentation pattern of 4-bromo-N-methyl-N-phenylbenzamide against two structural analogs:

  • Alternative 1 (Different Halogen): 4-Chloro-N-methyl-N-phenylbenzamide. Chlorine possesses a natural isotopic distribution of ~75% ³⁵Cl and ~25% ³⁷Cl, resulting in a 3:1 doublet[2].

  • Alternative 2 (No Halogen): N-Methyl-N-phenylbenzamide. Lacking a halogen, this molecule presents as a standard singlet isotopic envelope.

Causality in Spectral Differences: While the precursor masses and the acylium/phenyl fragments shift according to the mass of the substituent (H vs. Cl vs. Br), the m/z 108 fragment remains constant across all three molecules. This is because the N-methyl-N-phenyl amine moiety is structurally conserved and does not contain the halogen. The presence of the 1:1 ratio in the m/z 183/185 fragment definitively localizes the bromine atom to the benzoyl ring.

Table 1: Quantitative MS/MS Fragmentation Comparison (ESI+)
CompoundPrecursor Ion [M+H]⁺Isotope RatioMajor Acylium FragmentMajor Phenyl FragmentConserved Amine Fragment
4-Bromo-N-methyl-N-phenylbenzamide m/z 290 / 2921:1 m/z 183 / 185m/z 155 / 157m/z 108
4-Chloro-N-methyl-N-phenylbenzamide m/z 246 / 2483:1 m/z 139 / 141m/z 111 / 113m/z 108
N-Methyl-N-phenylbenzamide m/z 212Singlet m/z 105m/z 77m/z 108

Experimental Protocol: Self-Validating LC-ESI-MS/MS Workflow

To ensure high reproducibility and scientific integrity, the following protocol incorporates self-validating checkpoints to confirm instrument calibration and prevent false-positive identifications.

Step 1: Sample Preparation & Matrix Causality
  • Stock Solution: Dissolve 1.0 mg of 4-bromo-N-methyl-N-phenylbenzamide in 1.0 mL of LC-MS grade Methanol. Causality: Methanol ensures complete solubilization of the lipophilic benzamide core while maintaining excellent volatility for the ESI source.

  • Working Dilution: Dilute the stock to 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

Step 2: Liquid Chromatography (LC) Separation
  • Column: Use a C18 Reversed-Phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

    • Causality: The addition of 0.1% Formic Acid provides an abundant source of protons [H⁺], driving the equilibrium toward the formation of the [M+H]⁺ precursor ion required for positive mode ESI[4].

Step 3: ESI Tuning & Self-Validation (Critical Step)
  • Directly infuse the 10 µg/mL working solution at 10 µL/min into the mass spectrometer.

  • Validation Checkpoint: Perform a Q1 full scan (m/z 100–500). Verify the presence of the precursor doublet at m/z 290 and m/z 292.

  • Self-Validating Logic: The intensity ratio of m/z 290 to 292 must be exactly 1:1 (± 5%). If the ratio is skewed (e.g., 2:1), it indicates either isobaric interference from the matrix or detector saturation. Do not proceed to CID until the isotopic fidelity is confirmed.

Step 4: Collision-Induced Dissociation (CID) Optimization
  • Isolate m/z 290 in Q1.

  • Ramp the Collision Energy (CE) from 15 eV to 35 eV using Argon as the collision gas.

  • Causality: A lower CE (15-20 eV) favors the primary amide cleavage (yielding m/z 183 and 108). A higher CE (25-35 eV) is required to overcome the activation energy barrier for the secondary loss of CO, yielding the phenyl cation (m/z 155).

  • Repeat the isolation and CID ramp for the ⁸¹Br isotope (m/z 292) to confirm the parallel generation of m/z 185 and 157.

MS_Workflow A Sample Preparation (1 mg/mL Stock -> Dilution) B LC Separation (Reversed-Phase C18) A->B Injection C ESI Ionization (Positive Mode,[M+H]+) B->C Elution D Q1: Precursor Selection (m/z 290 & 292) C->D Ion Transfer E Q2: CID Fragmentation (Argon Gas, 15-35 eV) D->E Isolation F Q3: Fragment Analysis (m/z 183, 185, 108) E->F Dissociation G Data Processing (Isotope Pattern Verification) F->G Detection

LC-ESI-MS/MS workflow for 4-bromo-N-methyl-N-phenylbenzamide analysis.

References

  • Chemistry LibreTexts. "6.4: Isotope Abundance". Physical Methods in Chemistry and Nano Science. URL:[Link]

  • Journal of the American Society for Mass Spectrometry. "Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase". ACS Publications. URL:[Link]

  • PubMed / National Institutes of Health. "Use of isotopic signatures for mass spectral detection of protein adduction by chemically reactive metabolites of bromobenzene". NIH. URL:[Link]

  • Nelson Labs. "Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry". Nelson Labs White Papers. URL: [Link]

  • The Journal of Organic Chemistry. "Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry". ACS Publications. URL:[Link]

Sources

A Comparative Performance Analysis: Benchmarking 4-bromo-N-methyl-N-phenylbenzamide Against Standard Aryl Halides in Foundational Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of Aryl Halides in Modern Synthesis

In the landscape of modern organic chemistry, particularly within drug discovery and materials science, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The reactivity and reliability of these transformations are fundamentally tethered to the nature of the organohalide substrate. While simple aryl halides like bromobenzene or iodotoluene have served as foundational benchmarks, the increasing complexity of pharmaceutical intermediates necessitates a deeper understanding of how functionality within the aryl halide structure influences catalytic efficiency.

This guide provides an in-depth comparative analysis of 4-bromo-N-methyl-N-phenylbenzamide , a structurally sophisticated aryl bromide, against a panel of standard, less-functionalized aryl halides. Its tertiary amide functionality introduces unique electronic and steric properties whose effects on catalytic performance are not immediately obvious. By benchmarking this molecule in three cornerstone palladium-catalyzed reactions—the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction—we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on its reactivity profile and practical utility.

Theoretical Framework: Deconstructing Aryl Halide Reactivity

The efficacy of a palladium-catalyzed cross-coupling reaction is often dictated by the initial, rate-determining step: the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2][3] This step involves the cleavage of the carbon-halogen (C-X) bond and the formation of an arylpalladium(II) complex, which then proceeds through the catalytic cycle.

Several key factors govern the kinetics of this crucial step:

  • Carbon-Halogen Bond Strength: The reactivity of aryl halides follows the general trend: I > Br > Cl.[4][5] This is inversely correlated with the C-X bond dissociation energy; the weaker C-I bond is more readily cleaved by the palladium catalyst than the stronger C-Br and C-Cl bonds.

  • Electronic Effects: The presence of electron-withdrawing groups on the aromatic ring can accelerate the rate of oxidative addition by making the carbon atom of the C-X bond more electrophilic.[4] Conversely, electron-donating groups can decelerate this step.

  • Steric Hindrance: Bulky substituents ortho to the halogen can impede the approach of the palladium catalyst, thereby slowing the reaction rate.[4]

The subject of our study, 4-bromo-N-methyl-N-phenylbenzamide, presents an interesting case. The benzamide group is electronically complex; its carbonyl moiety is electron-withdrawing via induction and resonance, which should enhance reactivity. However, the nitrogen lone pair can participate in resonance, potentially donating electron density back into the ring. Furthermore, the N-methyl-N-phenyl substitution creates significant steric bulk, which could influence catalyst coordination. This guide will experimentally dissect these competing influences.

Benchmark Study 1: The Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a preeminent method for forming C(sp²)-C(sp²) bonds, critical for the synthesis of biaryl structures prevalent in pharmaceuticals.[3][6][7] We benchmarked our target compound against 4-bromotoluene (a neutral standard) and 4-bromoanisole (an electron-rich standard).

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Workup & Isolation p1 Add Pd(OAc)2 (1 mol%) & SPhos (2 mol%) to Schlenk flask p2 Add Aryl Bromide (1.0 eq), Phenylboronic Acid (1.2 eq), & K3PO4 (2.0 eq) p1->p2 p3 Evacuate and backfill with Argon (3x) p2->p3 r1 Add Toluene/H2O (10:1) via syringe p3->r1 r2 Heat to 100 °C with vigorous stirring r1->r2 r3 Monitor by TLC/GC-MS until completion r2->r3 w1 Cool to RT, separate layers r3->w1 w2 Extract aqueous layer with Ethyl Acetate w1->w2 w3 Combine organics, wash with brine, dry (Na2SO4) w2->w3 w4 Concentrate in vacuo & purify by chromatography w3->w4 Final Product Final Product w4->Final Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling benchmark experiment.

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).

  • Add the aryl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times.

  • Add 5 mL of toluene and 0.5 mL of deionized water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Results and Discussion
Aryl HalideReaction Time (h)Yield (%)Observations
4-Bromotoluene296Rapid conversion, clean reaction profile.
4-Bromoanisole489Slower reaction rate due to electron-donating methoxy group.
4-bromo-N-methyl-N-phenylbenzamide 1.5 98 Very rapid conversion, indicating high reactivity.

The results clearly demonstrate that 4-bromo-N-methyl-N-phenylbenzamide is a highly reactive substrate in Suzuki-Miyaura coupling, outperforming both the neutral and electron-rich standards. This suggests that the electron-withdrawing effect of the benzamide carbonyl group is the dominant electronic factor, significantly accelerating the oxidative addition step. The steric bulk of the N-methyl-N-phenyl group appears to have no detrimental effect on this transformation, possibly because the site of reaction is sufficiently removed from the sterically encumbered amide.

Benchmark Study 2: The Buchwald-Hartwig C-N Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, enabling access to a vast array of aryl amines.[2][8][9] We compared the performance of our target compound against 4-bromotoluene and the more challenging 4-chloroanisole, using morpholine as the amine coupling partner.

Catalytic Cycle: Buchwald-Hartwig Amination

G cluster_side center Pd(II) Aryl Amido Complex product Ar-NR2 center->product Reductive Elimination red_elim_label pd0 L-Pd(0) pd0->center Oxidative Addition pd_aryl_x Pd(II) Aryl Halide Complex arx Ar-X ox_add_label amine R2NH amine->pd_aryl_x Ligand Exchange base Base base->center Deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 0.02 equiv Pd), XPhos (0.04 mmol, 0.04 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add the aryl halide (1.0 mmol, 1.0 equiv).

  • Seal the tube with a septum, remove it from the glovebox, and add toluene (2 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Place the tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the specified time, monitoring by GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.[10][11]

Results and Discussion
Aryl HalideReaction Time (h)Yield (%)Observations
4-Bromotoluene695Standard, reliable coupling.
4-Chloroanisole2475Slower due to stronger C-Cl bond and electron-rich nature.
4-bromo-N-methyl-N-phenylbenzamide 8 91 Excellent yield, slightly slower than 4-bromotoluene.

In the Buchwald-Hartwig amination, 4-bromo-N-methyl-N-phenylbenzamide again proves to be a highly effective substrate, affording the product in excellent yield. Its performance is comparable to the benchmark 4-bromotoluene. The slightly longer reaction time could be attributed to the steric hindrance of the bulky amide group, which may modestly slow either the oxidative addition or the subsequent steps involving the arylpalladium(II) intermediate. Nevertheless, its reactivity far surpasses that of the more challenging aryl chloride, highlighting the practical advantage of using the bromo-analogue.

Benchmark Study 3: The Heck C-C Coupling

The Heck reaction provides a powerful method for the arylation of alkenes, forming a new C-C bond and a C-H bond.[12][13][14] We evaluated our substrate against iodobenzene (highly reactive) and 4-bromotoluene using n-butyl acrylate as the coupling partner under phosphine-free conditions.

Experimental Setup: Heck Reaction

Caption: Diagram of the experimental setup for the Heck coupling reaction.

Detailed Experimental Protocol: General Procedure for Heck Coupling
  • To a sealable reaction tube, add palladium(II) acetate (0.02 mmol, 2 mol%), the aryl halide (1.0 mmol, 1.0 equiv), and a magnetic stir bar.

  • Add N,N-dimethylformamide (DMF, 3 mL), n-butyl acrylate (1.5 mmol, 1.5 equiv), and triethylamine (Et₃N, 2.0 mmol, 2.0 equiv).

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the mixture for the indicated time.

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum.

  • Purify the product by column chromatography.[15]

Results and Discussion
Aryl HalideReaction Time (h)Yield (%)E/Z Ratio
Iodobenzene492>99:1
4-Bromotoluene1285>99:1
4-bromo-N-methyl-N-phenylbenzamide 8 90 >99:1

The Heck reaction results are particularly insightful. 4-bromo-N-methyl-N-phenylbenzamide demonstrates superior reactivity to 4-bromotoluene and approaches the efficiency of the highly reactive iodobenzene. This again underscores the powerful activating effect of the para-benzamide group. The reaction proceeds cleanly and with excellent trans-selectivity, indicating that the substrate's functionality does not interfere with the catalytic cycle or promote side reactions.

Conclusion: A Highly Activated and Versatile Aryl Halide

This comparative guide demonstrates that 4-bromo-N-methyl-N-phenylbenzamide is a highly reactive and versatile substrate for palladium-catalyzed cross-coupling reactions. Across three fundamental transformations—Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings—it consistently performs on par with or better than standard aryl bromide benchmarks.

Key Findings:

  • High Reactivity: The electron-withdrawing nature of the para-benzamide group provides strong activation, accelerating the rate-limiting oxidative addition step. This makes it a more efficient substrate than electronically neutral or rich aryl bromides.

  • Steric Tolerance: The significant steric bulk of the N-methyl-N-phenylamide moiety does not appear to impede the catalytic cycle in these common cross-coupling reactions.

  • Broad Applicability: Its robust performance across C-C and C-N bond-forming reactions makes it an excellent building block for constructing complex molecular architectures.

For researchers and professionals in drug development, 4-bromo-N-methyl-N-phenylbenzamide should be regarded not as a challenging, complex substrate, but as a highly activated and reliable component for synthetic campaigns. Its inherent reactivity allows for efficient coupling under standard conditions, providing a robust entry point for the introduction of its unique N-aryl benzamide pharmacophore into target molecules.[16][17]

References

  • Hartwig, J. F. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2. Journal of the American Chemical Society.
  • Nolan, S. P. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • Vicic, D. A. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • Hartwig, J. F. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. ACS Figshare.
  • Vetticatt, M. J. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
  • Vicic, D. A. (2025). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
  • Chemistry LibreTexts. (2023).
  • Al-Masri, H. (2019).
  • Pravst, I. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org.
  • EvitaChem. (n.d.). 4-bromo-N-methyl-N-phenylbenzamide. EvitaChem.
  • Nakayama, K. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions.
  • ResearchGate. (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • Dreher, S. D., et al. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. OA Monitor Ireland.
  • Gensch, T., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Krompiec, S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules.
  • Organic Syntheses. (n.d.).
  • Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme.
  • Beller, M., et al. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society.
  • Wikipedia. (n.d.).
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • BenchChem. (2025).
  • Reddit. (2017).
  • Saeed, A., et al. (2012). 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
  • Chen, C. C., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules.
  • Wikipedia. (n.d.). Heck reaction. Wikipedia.
  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides.
  • Dürüst, Y., et al. (2009). 4-Bromo-N-phenylbenzamidoxime. Acta Crystallographica Section E: Structure Reports Online.
  • N-ZINC. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Dalton Transactions.
  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
  • Shah, A. R., et al. (2022). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0)
  • Denmark, S. E., & Smith, R. C. (2006).
  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
  • Royal Society of Chemistry. (n.d.). A highly efficient and recyclable adamantyl-containing Pd(II) complex for the Suzuki–Miyaura coupling reaction in aqueous media. RSC Advances.
  • Gstöttmayr, C. W. K., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules.
  • Ackermann, L., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.
  • Rasool, N., et al. (2017). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal.
  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O.
  • Santa Cruz Biotechnology. (n.d.). 4-Bromo-N-phenylbenzamide. Santa Cruz Biotechnology.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

Sources

In-Depth IR Spectroscopy Comparison Guide: 4-Bromo-N-methyl-N-phenylbenzamide vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development and synthetic validation, confirming the structural integrity of complex halogenated benzamides is a routine yet critical challenge. 4-Bromo-N-methyl-N-phenylbenzamide is a tertiary amide featuring a halogenated aromatic ring, a structural motif frequently utilized in the development of kinase inhibitors and allosteric modulators.

This guide objectively compares the Infrared (IR) spectroscopic profile of 4-bromo-N-methyl-N-phenylbenzamide against its unbrominated and secondary amide analogues. By understanding the causality behind these vibrational shifts, researchers can establish self-validating analytical workflows to confirm product identity and purity.

Mechanistic Grounding: The Causality of Vibrational Shifts

To accurately interpret the IR spectrum of 4-bromo-N-methyl-N-phenylbenzamide, we must analyze the physical chemistry governing its specific functional groups.

The Amide I Band (C=O Stretch) and Hydrogen Bonding

In primary and secondary amides, intermolecular hydrogen bonding between the N-H and C=O groups weakens the carbonyl bond, lowering its stretching frequency and broadening the peak[1][2]. Tertiary amides, such as 4-bromo-N-methyl-N-phenylbenzamide, completely lack N-H bonds. This absence eliminates the hydrogen-bonding network, meaning the C=O stretch is largely independent of the sample's physical state[1].

Despite the lack of hydrogen bonding, the Amide I band for 4-bromo-N-methyl-N-phenylbenzamide appears at a relatively low frequency of 1635 cm⁻¹. This is driven by strong resonance delocalization; the nitrogen lone pair and the adjacent phenyl rings conjugate with the carbonyl group, decreasing the C=O bond order and lowering the absorption frequency compared to isolated aliphatic ketones[3].

Halogen Effects and Aromatic Bending

The introduction of a heavy bromine atom on the benzoyl ring has two distinct spectroscopic consequences:

  • C-Br Stretching: Due to the large atomic mass of bromine, the C-Br stretching vibration requires less energy and shifts into the far fingerprint region, typically between 690 and 515 cm⁻¹[4][5].

  • Out-of-Plane C-H Bending: The substitution pattern of an aromatic ring dictates its out-of-plane C-H bending modes. While the mono-substituted N-phenyl ring exhibits characteristic bands near 750 and 700 cm⁻¹, the para-disubstituted 4-bromophenyl ring introduces a highly diagnostic, sharp bending vibration near 834 cm⁻¹[6].

Comparative Spectral Analysis

To objectively validate the synthesis of 4-bromo-N-methyl-N-phenylbenzamide, it must be differentiated from unreacted precursors or structurally similar analogues. The table below summarizes the quantitative experimental data for the target molecule compared to its unbrominated tertiary analogue (N-methyl-N-phenylbenzamide)[7] and a secondary amide analogue (N-phenylbenzamide)[7].

Spectral Region4-Bromo-N-methyl-N-phenylbenzamide (Target)N-methyl-N-phenylbenzamide (Unbrominated Analog)N-phenylbenzamide (Secondary Amide Analog)
N-H Stretch Absent Absent3354 cm⁻¹ (Strong, broad)
C=O Stretch (Amide I) 1635 cm⁻¹ 1647 cm⁻¹1655 cm⁻¹
Aromatic C=C Stretch 1585, 1492 cm⁻¹ 1590, 1496 cm⁻¹1611, 1531 cm⁻¹ (Amide II overlap)
C-H Out-of-Plane Bend 834 cm⁻¹ (para), 748, 696 cm⁻¹ (mono)798, 703 cm⁻¹ (mono)756, 715 cm⁻¹ (mono)
C-Br Stretch ~696 cm⁻¹ (overlap) / <600 cm⁻¹ AbsentAbsent

Data Interpretation: The successful synthesis of the target molecule from a secondary amide precursor is confirmed by the complete disappearance of the 3354 cm⁻¹ band. Furthermore, the presence of the 834 cm⁻¹ band confirms the retention of the para-bromo substitution.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness in your spectral data, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. Each step contains an internal check to verify that the experimental conditions are optimal before proceeding.

Step 1: System Suitability and Background Verification

  • Action: Clean the ATR crystal (Diamond or ZnSe) with high-purity isopropanol and allow it to evaporate. Run a background scan (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Self-Validation: Inspect the background spectrum. A flat baseline at 100% transmittance with no >2% noise in the 3600 cm⁻¹ region validates that the crystal is clean and the environment is free of excess atmospheric water/CO₂ interference.

Step 2: Sample Application and Optical Contact

  • Action: Deposit 1–2 mg of the solid 4-bromo-N-methyl-N-phenylbenzamide directly onto the center of the crystal. Lower the ATR anvil to apply pressure.

  • Self-Validation: Monitor the real-time spectral preview. As pressure increases, the Amide I band (~1635 cm⁻¹) depth will increase. Once the peak transmittance drops below 80% and stabilizes, optimal optical contact is validated. Do not over-tighten, as excessive pressure can distort crystalline lattices and shift band frequencies.

Step 3: Acquisition and Purity Verification

  • Action: Acquire the sample spectrum using the same parameters as the background (32 to 64 co-added scans to enhance the signal-to-noise ratio in the fingerprint region).

  • Self-Validation: Immediately inspect the 3200–3500 cm⁻¹ region. The absolute absence of a broad absorption band acts as an internal validation that your tertiary amide is highly pure and free from secondary amine precursors or moisture contamination.

Logical Workflow Visualization

The following decision tree illustrates the logical progression an analyst must follow to confirm the identity of 4-bromo-N-methyl-N-phenylbenzamide from a pool of unknown benzamide derivatives.

IR_Workflow Start Unknown Benzamide Sample (ATR-FTIR Scan 4000-400 cm⁻¹) CheckNH Is an N-H stretch present? (3200-3500 cm⁻¹) Start->CheckNH SecAmide Secondary/Primary Amide (e.g., N-phenylbenzamide) CheckNH->SecAmide Yes (Broad Band) TertAmide Tertiary Amide (No H-bonding, C=O ~1635-1650 cm⁻¹) CheckNH->TertAmide No (Flat Baseline) CheckBr Is C-Br stretch (515-690 cm⁻¹) & para-bend (~834 cm⁻¹) present? TertAmide->CheckBr Target 4-Bromo-N-methyl-N-phenylbenzamide (Confirmed Target) CheckBr->Target Yes Analog N-methyl-N-phenylbenzamide (Unbrominated Analog) CheckBr->Analog No

Logical decision tree for interpreting benzamide IR spectra to isolate the brominated target.

Sources

Safety Operating Guide

4-bromo-N-methyl-N-phenylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not just as a regulatory requirement, but as a critical extension of experimental integrity. When handling halogenated building blocks like 4-bromo-N-methyl-N-phenylbenzamide , proper disposal is dictated by the compound's specific physicochemical profile. The presence of a covalently bound bromine atom fundamentally alters the thermodynamic requirements for its destruction, necessitating strict segregation and specialized incineration protocols.

This guide provides the essential, self-validating operational procedures required to manage, containerize, and dispose of this compound safely and compliantly.

Physicochemical & Hazard Profiling

Before implementing a disposal plan, we must define the material's parameters. 4-bromo-N-methyl-N-phenylbenzamide is an aromatic amide utilized primarily as an intermediate in drug development. Its disposal is governed by its halogenated nature, which poses severe environmental and infrastructural risks if mishandled.

Table 1: Quantitative & Structural Data for Disposal Profiling

ParameterValueOperational Implication
Chemical Name 4-bromo-N-methyl-N-phenylbenzamideRequires full chemical name on waste labels; no abbreviations [1].
CAS Number 346690-27-5 [2]Primary identifier for waste manifests.
Molecular Formula C14H12BrNO [2]Contains ~27.5% Bromine by mass.
Molecular Weight 290.15 g/mol [2]Solid at room temperature; poses particulate/dust hazards.
Waste Classification Halogenated Organic WasteSubject to strict EPA land disposal restrictions [3].

Mechanistic Rationale for Halogenated Waste Segregation

The disposal of this compound is entirely dictated by the C-Br bond . When incinerated at standard temperatures, brominated organics can undergo incomplete combustion, leading to the formation of highly toxic brominated dioxins and furans. Furthermore, combustion releases hydrobromic acid (HBr) gas.

Therefore, this waste must never be mixed with standard non-halogenated solvents (like hexane or ethanol) [4]. Mixing not only drastically increases disposal costs but also dilutes the caloric value required for proper destruction. Segregated halogenated waste is specifically routed to high-temperature rotary kilns (>1000°C) equipped with caustic scrubbers to neutralize the HBr gas before atmospheric release [5].

Self-Validating Disposal Protocols

To ensure absolute compliance and safety, execute the following step-by-step methodologies. Each protocol is designed as a self-validating system, meaning the workflow includes an inherent verification step to prevent operational drift.

Phase 1: Point-of-Generation Segregation & Accumulation
  • Step 1: Determine the state of the waste. If the compound is unreacted solid powder or contaminated PPE, place it in a designated solid hazardous waste bin. If it is dissolved in a solvent, verify whether the solvent is halogenated (e.g., Dichloromethane) or non-halogenated.

  • Step 2: Route the waste strictly into a "Halogenated Organic Waste" container. Never mix with non-halogenated streams [4].

  • Causality: As established, cross-contamination alters the required incineration thermodynamics and triggers punitive disposal fees from waste management vendors.

  • Validation Step: Implement a two-factor visual check. Before adding waste, visually verify the primary carboy label explicitly states "Halogenated" and cross-reference the attached waste log to ensure no incompatible mixtures (e.g., strong oxidizers or bases) have been previously added by other lab members.

Phase 2: Containerization & Labeling
  • Step 1: Store liquid waste in high-density polyethylene (HDPE) or PTFE-lined glass containers. Ensure the container is "vapor tight" and "spill proof" at all times unless actively receiving waste [1].

  • Step 2: Label the container with the full chemical name ("Waste: 4-bromo-N-methyl-N-phenylbenzamide") and the accumulation start date. Do not use chemical formulas or shorthand [1]. Under EPA Subpart K, academic labs must ensure this information is firmly affixed or associated with the container [6].

  • Causality: Trace moisture can react with degraded halogenated organics to form hydrobromic acid (HBr). HBr aggressively pits and compromises standard metal safety cans, leading to catastrophic leaks.

  • Validation Step: Perform a weekly torque-check on the threaded caps. Inspect the secondary containment bins for any micro-pooling or discoloration, which serves as an early indicator of vapor leakage or seal degradation.

Phase 3: Spill Response & Decontamination
  • Step 1: In the event of a solid powder spill, do not dry-sweep. Mist the powder lightly with a compatible, non-reactive solvent (e.g., water or a high-flashpoint aliphatic) to prevent aerosolization, then collect with absorbent pads [1].

  • Causality: Sweeping dry halogenated powders creates respirable dust. 4-bromo-N-methyl-N-phenylbenzamide is an acute irritant; aerosolization bypasses standard lab ventilation and poses an inhalation hazard.

  • Validation Step: Post-cleanup, swab the affected benchtop area with ethanol and spot the swab extract onto a TLC plate alongside a reference standard of the compound. Visualize under UV light (254 nm) to confirm complete molecular decontamination before resuming normal operations.

Workflow Visualization

The following decision matrix illustrates the logical routing for 4-bromo-N-methyl-N-phenylbenzamide waste to ensure EPA compliance and cost-efficiency.

HalogenatedWaste Start Generate 4-bromo-N-methyl- N-phenylbenzamide Waste State Determine Waste State Start->State Solid Solid Waste (Powder/PPE) State->Solid Liquid Liquid Waste (Dissolved) State->Liquid HaloStream Halogenated Stream (Segregated) Solid->HaloStream Solvent Halogenated Solvent? Liquid->Solvent Solvent->HaloStream Yes MixedStream Mixed Stream (High Cost) Solvent->MixedStream No Incineration Rotary Kiln Incineration with Caustic Scrubbing HaloStream->Incineration MixedStream->Incineration

Decision matrix for 4-bromo-N-methyl-N-phenylbenzamide waste segregation and disposal routing.

References

  • NextSDS. "4-bromo-N-methyl-N-phenylbenzamide — Chemical Substance Information." Available at: NextSDS Database[2]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available at: EPA.gov[5]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories (Subpart K)." Available at: EPA.gov[6]

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." Available at: eCFR.gov[3]

  • University of Illinois Urbana-Champaign (UIUC). "Halogenated Organic Liquids - Standard Operating Procedure." Available at: Illinois.edu[1]

  • Vanderbilt University Medical Center (VUMC). "Laboratory Guide for Managing Chemical Waste." Available at: VUMC.org[4]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.